molecular formula C9H18ClNO B2924018 7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride CAS No. 2306273-13-0

7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride

Cat. No.: B2924018
CAS No.: 2306273-13-0
M. Wt: 191.7
InChI Key: YUBVJKFIFWQKSB-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7. The purity is usually 95%.
BenchChem offers high-quality 7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-azaspiro[3.5]nonan-2-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-7-8-5-9(6-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBVJKFIFWQKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306273-13-0
Record name {7-azaspiro[3.5]nonan-2-yl}methanol hydrochloride
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Foundational & Exploratory

The Structural and Synthetic Paradigm of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a defining trend in contemporary medicinal chemistry. At the forefront of this shift is 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride , a bifunctional spirocyclic building block. By combining a rigid spiro[3.5]nonane core with orthogonal reactive handles (a secondary amine and a primary alcohol), this compound serves as a highly versatile bioisostere for traditional heterocycles like piperidine and piperazine. This technical guide explores the physicochemical properties, structural rationale, and validated synthetic workflows associated with this critical scaffold.

Chemical Identity & Physicochemical Properties

The 7-azaspiro[3.5]nonane system consists of a six-membered piperidine ring fused at a single spiro carbon to a four-membered cyclobutane ring[1]. The presence of the hydroxymethyl group at the 2-position of the cyclobutane ring introduces a critical vector for downstream functionalization.

Quantitative Data Summary
PropertyValue
Chemical Name 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride
CAS Registry Number 2306273-13-0[2]
MDL Number MFCD31744184[3]
Molecular Formula C9H17NO · HCl
Molecular Weight 191.70 g/mol
Structural Class Spirocyclic aliphatic heterocycle
Typical Purity ≥95% (Commercial standard)[2]

Structural Rationale: The Fsp³ Paradigm

In drug discovery, the fraction of sp³ hybridized carbons (Fsp³) is a well-established metric correlated with clinical success. Flat, sp²-rich molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity.

Replacing a flat piperidine or morpholine ring with a 7-azaspiro[3.5]nonane core dramatically increases the Fsp³ character[4]. The spirocyclic geometry forces the molecule into a rigid, three-dimensional conformation. This steric bulk shields vulnerable metabolic hotspots from cytochrome P450 enzymes, enhancing metabolic stability[5]. Furthermore, the unique spatial arrangement alters the basicity (pKa) of the nitrogen atom, which can be tuned to optimize membrane permeability and reduce hERG liability.

G A Traditional Flat Rings (e.g., Piperidine) B 7-Azaspiro[3.5]nonane Scaffold A->B Bioisosteric Replacement C Increased sp3 Character (Higher Fsp3) B->C D Enhanced Metabolic Stability C->D E Improved Aqueous Solubility C->E F Reduced Off-Target Toxicity C->F

Logic of bioisosteric replacement using spirocyclic scaffolds.

Application in Targeted Protein Degradation (PROTACs)

The dual-handle nature of 7-azaspiro[3.5]nonan-2-ylmethanol makes it an exceptional linker-scaffold for complex modalities like Proteolysis Targeting Chimeras (PROTACs). Recent patent literature highlights its use in synthesizing pan-KRAS mutant degraders[6].

In these architectures, the secondary amine (N7) is typically alkylated or acylated to attach the target-binding ligand (e.g., a KRAS inhibitor). The primary alcohol (C2-OH) provides an orthogonal handle that can be converted into an ether or ester to link the E3 ubiquitin ligase recruiter (e.g., a glutarimide derivative). The rigidity of the spirocycle allows chemists to precisely control the spatial distance and exit vectors between the two warheads, a critical thermodynamic requirement for stable ternary complex formation.

Experimental Protocols: Functionalization Workflows

To utilize this scaffold effectively, the secondary amine must often be selectively functionalized without cross-reacting with the primary alcohol. Below is a self-validating, step-by-step protocol for the selective reductive amination of the spirocyclic core, adapted from validated pan-KRAS degrader synthesis workflows[6].

Protocol: Selective Reductive Amination

Objective: Alkylate the secondary amine of the spirocyclic core while preserving the primary alcohol.

Reagents:

  • 7-Azaspiro[3.5]nonan-2-ylmethanol HCl (1.52 mmol)

  • Target Aldehyde (1.52 mmol)

  • Sodium Acetate (NaOAc) (3.04 mmol)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.52 mmol)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

  • Freebasing and Buffering: Suspend 7-azaspiro[3.5]nonan-2-ylmethanol HCl (291 mg, 1.52 mmol) in the chosen solvent. Add NaOAc (250 mg, 3.04 mmol).

    • Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic secondary amine. NaOAc is specifically chosen as a mild base because it neutralizes the HCl without pushing the bulk pH into the alkaline range. Imine formation requires a slightly acidic environment (pH ~5-6) to activate the aldehyde carbonyl for nucleophilic attack.

  • Electrophile Addition: Add the target aldehyde (1.52 mmol) to the mixture. Stir at room temperature for 30–60 minutes.

    • Causality: This incubation period allows the intermediate iminium ion to fully form and reach equilibrium before the reducing agent is introduced.

  • Selective Reduction: Add NaBH₃CN (95 mg, 1.52 mmol) to the reaction mixture. Stir at 25°C for 2 hours.

    • Causality: NaBH₃CN is selected over stronger hydrides (like NaBH₄ or LiAlH₄) because it selectively reduces the iminium ion at pH 5-6. It is insufficiently reactive to reduce the unreacted aldehyde or the primary alcohol, ensuring chemoselectivity and preventing the formation of unwanted alcohol byproducts.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Causality: The mild alkaline quench neutralizes any remaining acidic species, safely decomposes unreacted cyanoborohydride, and ensures the newly formed tertiary amine remains in its free base form for efficient extraction.

  • Extraction & Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via reverse-phase prep-HPLC or flash column chromatography. LC-MS should be used to validate the mass of the desired functionalized product.

G Step1 1. Starting Material 7-Azaspiro[3.5]nonan-2-ylmethanol HCl Step2 2. Freebasing Add NaOAc or DIEA in solvent Step1->Step2 Step3 3. Electrophile Addition Aldehyde/Ketone for Imine Formation Step2->Step3 Step4 4. Selective Reduction Add NaBH3CN (Stir 2h, 25°C) Step3->Step4 Step5 5. Quench & Extract NaHCO3 quench, DCM extraction Step4->Step5 Step6 6. Purification Reverse-phase HPLC or Flash Chromatography Step5->Step6

Experimental workflow for the reductive amination of the spirocyclic core.

Safety, Handling, and Storage

According to standardized Safety Data Sheets (SDS), 7-azaspiro[3.5]nonan-2-ylmethanol hydrochloride is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[3].

Handling Requirements:

  • All manipulations of the dry powder should be conducted within a certified fume hood to prevent inhalation of the fine hydrochloride dust.

  • Standard personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory[3].

Storage Conditions:

  • The compound is hygroscopic due to the hydrochloride salt and the primary alcohol. It must be stored in a tightly closed container in a cool, dry, and well-ventilated area.

  • Protect from moisture and isolate from strong oxidizing agents to prevent degradation of the amine core[3].

References

  • "US20240217972A1 - Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof." Google Patents.
  • "(7-Azaspiro[3.5]nonan-2-yl)methanol." PubChem, National Institutes of Health. URL: [Link]

  • "Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes." ChemRxiv. URL: [Link]

Sources

Technical Whitepaper: 7-Azaspiro[3.5]nonan-2-ylmethanol Hydrochloride – Safety, Handling, and Strategic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich scaffolds[1]. 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride (CAS: 2306273-13-0) represents a premier building block in this space[2]. This technical guide provides an in-depth analysis of its safety profile (SDS), physicochemical properties, and field-proven methodologies for its integration into drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

To effectively utilize this spirocyclic building block, researchers must first understand its foundational properties. The hydrochloride salt form is specifically engineered to enhance benchtop stability and aqueous solubility, preventing the premature oxidation often observed with free secondary amines.

Table 1: Chemical Identity and Physicochemical Properties

ParameterSpecification
Chemical Name 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride
CAS Registry Number 2306273-13-0[2]
Molecular Formula C9H17NO · HCl (or C9H18ClNO)[2]
Molecular Weight 191.70 g/mol [2]
Structural Class Spirocyclic aliphatic amine[1]
Appearance Solid (White to off-white powder)
Solubility Soluble in DMSO, Methanol, and Water

Comprehensive Safety Data Sheet (SDS) & Hazard Management

Rigorous adherence to safety protocols is not just about compliance; it ensures the integrity of the chemical for downstream biological assays. Contamination or degradation due to improper handling directly compromises experimental reproducibility.

Table 2: GHS Hazard Classification & Precautionary Directives

GHS Hazard ClassHazard Statement (H-Code)Primary Causality & Risk
Skin Corrosion/Irritation H315: Causes skin irritation[2]The amine hydrochloride can disrupt lipid bilayers on epidermal contact.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[2]Direct contact causes localized pH shifts, leading to corneal irritation.
Specific Target Organ Toxicity H335: May cause respiratory irritation[2]Inhalation of fine powder particulates irritates the respiratory tract mucosa.
Self-Validating Handling Protocols:
  • Engineering Controls: Always handle the powder within a certified chemical fume hood[2]. Causality: The localized exhaust prevents the inhalation of micro-particulates (H335) while maintaining a controlled environment free of ambient moisture.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles (EN 166/ANSI Z87.1), and a lab coat are mandatory. Causality: Nitrile provides an effective barrier against polar organic salts, mitigating the H315 and H319 risks.

  • Storage Conditions: Store at 2-8°C in a tightly sealed, desiccated container. Causality: The hydrochloride salt is inherently hygroscopic. Moisture absorption not only degrades the compound over time but also introduces significant errors in stoichiometric calculations during library synthesis.

Mechanistic Role in Drug Discovery: Escaping "Flatland"

The strategic incorporation of the azaspiro[3.5]nonane scaffold into drug candidates is driven by the need to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[1].

  • Enhanced 3D Vectoring: Unlike flat piperidine or morpholine rings, the spirocyclic core projects functional groups in a rigid, three-dimensional space[3]. This allows for highly specific interactions with complex protein binding pockets, such as those found in KRAS G12C[1] or Fatty Acid Amide Hydrolase (FAAH) targets[4].

  • Metabolic Stability: The quaternary spiro-carbon introduces steric hindrance, which effectively shields adjacent carbon-hydrogen bonds from rapid oxidation by Cytochrome P450 enzymes.

  • Physicochemical Tuning: Replacing planar aromatics with this sp3-rich scaffold typically lowers the LogD7.4, thereby increasing aqueous solubility without sacrificing membrane permeability[1].

G A 7-Azaspiro[3.5]nonan-2-ylmethanol Hydrochloride (CAS: 2306273-13-0) B Free Base Liberation (DIPEA / Base Treatment) A->B C Library Derivatization (N-Alkylation / Acylation) B->C D In Vitro Screening (Target Binding Assays) C->D E Lead Optimization (sp3-rich Bioisosteres) D->E

Workflow for integrating 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride into drug discovery.

Experimental Methodologies

To ensure high-fidelity data generation, the following protocols have been designed as self-validating systems.

Protocol A: Preparation of Standardized Stock Solutions for HTS

Objective: Generate a 10 mM stock solution of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride for in vitro screening.

  • Equilibration: Remove the compound from cold storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation, compromising the anhydrous mass.

  • Weighing: Accurately weigh 19.17 mg of the compound using an analytical balance (0.01 mg precision).

  • Dissolution: Transfer the powder to a sterile, amber glass vial. Add exactly 10.0 mL of anhydrous, biological-grade DMSO.

  • Agitation: Vortex the solution for 60 seconds, followed by 5 minutes of mild sonication. Validation Step: Visually inspect the solution against a light source; it must be completely optically clear. Any turbidity indicates incomplete dissolution or moisture contamination.

  • Aliquoting: Divide into 100 µL aliquots in low-binding microcentrifuge tubes and store at -20°C. Causality: Single-use aliquots prevent freeze-thaw degradation of the primary stock.

Protocol B: N-Derivatization (Amide Coupling) for Library Synthesis

Objective: Couple the spirocyclic amine with a target carboxylic acid to generate novel hit compounds.

  • Activation: In a dried reaction flask, dissolve 1.1 equivalents of the target carboxylic acid in anhydrous DMF. Add 1.2 equivalents of HATU and stir for 10 minutes at room temperature. Causality: HATU rapidly forms an active ester intermediate, priming the acid for nucleophilic attack.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture.

  • Amine Introduction: Add 1.0 equivalent of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride. Causality: The excess DIPEA is critical here; it neutralizes the HCl salt, liberating the free secondary amine of the azaspiro[3.5]nonane core to attack the activated ester.

  • Reaction Monitoring: Stir the reaction for 2-4 hours. Validation Step: Monitor reaction progress via LC-MS. The disappearance of the spirocycle mass (m/z ~156.1 for the free base) and the appearance of the product mass confirm successful coupling.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate. Dry the organic layer over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis (Expert Opinion on Drug Discovery).[Link]

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. PubMed (NIH).[Link]

Sources

The Strategic Sourcing and Application of 7-Azaspiro[3.5]nonan-2-ylmethanol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among these, spirocyclic scaffolds have emerged as a powerful tool for navigating beyond the "flatland" of traditional aromatic and aliphatic ring systems. Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to optimize ligand-target interactions, enhance metabolic stability, and improve aqueous solubility.[1] The 7-azaspiro[3.5]nonane framework, in particular, has garnered significant attention due to its presence in a variety of biologically active agents. This guide provides an in-depth technical overview of a key building block derived from this scaffold, 7-Azaspiro[3.5]nonan-2-ylmethanol, including its sourcing, synthesis, quality control, and applications in drug development.

The strategic incorporation of the 7-azaspiro[3.5]nonane moiety has been instrumental in the development of potent and selective modulators of challenging drug targets. For instance, this scaffold has been successfully employed in the design of G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[2] The activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, making it a highly sought-after target.[2] Furthermore, derivatives of the 2,7-diazaspiro[3.5]nonane core have been identified as covalent inhibitors of the KRAS G12C mutant, a key driver in several human cancers.[3] These examples underscore the therapeutic potential of this versatile spirocyclic system.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource for the procurement and utilization of 7-Azaspiro[3.5]nonan-2-ylmethanol.

Sourcing and Procurement of 7-Azaspiro[3.5]nonan-2-ylmethanol and Its Derivatives

A number of chemical suppliers offer 7-Azaspiro[3.5]nonan-2-ylmethanol and its protected or derivatized forms. The availability of these building blocks is crucial for rapid lead discovery and optimization. Below is a summary of commercially available variants and their suppliers.

Compound NameCAS NumberSupplier(s)Notes
7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride2306273-13-0AstaTech Inc., ChemSceneHydrochloride salt form, suitable for aqueous solubility.[4][5]
7-BOC-7-Azaspiro[3.5]nonane-2-methanol1356476-27-1INDOFINE Chemical Company, Inc.N-BOC protected form, ideal for subsequent chemical modifications.[2]
7-Methyl-7-azaspiro[3.5]nonane-2-methanol1363360-02-4CymitQuimica, Fluorochem, PharmaBlockN-methylated derivative.[6][7][8]
7-Azaspiro[3.5]nonan-2-ol784137-09-3MilliporeSigmaThe unprotected alcohol.

Synthetic Strategies for 7-Azaspiro[3.5]nonan-2-ylmethanol

For researchers requiring larger quantities or custom analogues, an in-house synthesis is often necessary. The synthesis of 7-Azaspiro[3.5]nonan-2-ylmethanol can be logically approached via the preparation of the corresponding ketone, 7-azaspiro[3.5]nonan-2-one, followed by its reduction.

Part 1: Synthesis of the 7-Azaspiro[3.5]nonane Core

Several robust methods exist for the construction of the 7-azaspiro[3.5]nonane skeleton. The choice of method will depend on the available starting materials, desired scale, and stereochemical requirements.

Method A: Rhodium-Catalyzed Asymmetric Cyclopropanation and Ring Expansion

This elegant approach allows for the stereoselective construction of the spirocyclic core.[2]

Synthesis_Method_A Start N-Boc-4-methylenepiperidine Step1 Asymmetric Cyclopropanation Start->Step1 Ethyl diazoacetate, Chiral Rh(II) catalyst Intermediate1 Spiro[2.5]octane Derivative Step1->Intermediate1 Step2 Multi-step Ring Expansion Intermediate1->Step2 1. Reduction (e.g., LiAlH4) 2. Tosylation 3. Base-mediated expansion Product N-Boc-7-azaspiro[3.5]nonan-2-one Step2->Product

Method B: Palladium-Catalyzed Migratory Cyclization

This method offers a versatile route to the spirocyclic core from acyclic precursors.[8]

Synthesis_Method_B Start γ,δ-Unsaturated Oxime Ester Step1 Pd-Catalyzed Cyclization Start->Step1 Pd(OAc)2, DPEPhos, CsOPiv Product 7-Azaspiro[3.5]nonane Derivative Step1->Product

Method C: Reduction of a Lactam Precursor

This is a common and often high-yielding method for the synthesis of cyclic amines.[8]

Synthesis_Method_C Start 7-Oxo-2-azaspiro[3.5]nonane Precursor (Lactam) Step1 Reduction Start->Step1 LiAlH4 or BH3·THF Product 7-Azaspiro[3.5]nonane Step1->Product

Part 2: Reduction of 7-Azaspiro[3.5]nonan-2-one to 7-Azaspiro[3.5]nonan-2-ylmethanol

Once the spirocyclic ketone is obtained, the final step is the reduction of the carbonyl group to the corresponding alcohol. For applications where stereochemistry is critical, an enantioselective reduction is required.

Experimental Protocol: Stereoselective Reduction of N-Boc-7-azaspiro[3.5]nonan-2-one

This protocol describes a general procedure for the enantioselective reduction of a prochiral ketone using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.[5]

Materials:

  • N-Boc-7-azaspiro[3.5]nonan-2-one

  • (R)- or (S)-CBS catalyst solution (e.g., in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-7-azaspiro[3.5]nonan-2-one (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the chiral CBS catalyst solution (0.1 equiv) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Slowly add borane-dimethyl sulfide complex (1.1 equiv) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-7-azaspiro[3.5]nonan-2-ylmethanol.

Deprotection of the BOC Group:

To obtain the final target compound, the N-Boc protecting group can be removed under acidic conditions.[6]

Procedure:

  • Dissolve the N-Boc protected alcohol in dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 equiv).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer, filter, and concentrate to yield 7-Azaspiro[3.5]nonan-2-ylmethanol.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of building blocks like 7-Azaspiro[3.5]nonan-2-ylmethanol is paramount for their successful application in drug discovery. A comprehensive analytical workflow is essential for quality control.

QC_Workflow cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Final Verification NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC/UPLC (Purity, Chiral Separation) NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC Elemental Elemental Analysis HPLC->Elemental TLC Thin Layer Chromatography TLC->HPLC Final_Product Qualified Building Block Elemental->Final_Product

Analytical Techniques:

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.The ¹H NMR spectrum should show characteristic signals for the aliphatic protons of the spirocyclic core and the hydroxymethyl group. The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.[9]
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and molecular formula.The observed mass should be within a few ppm of the calculated mass for the molecular formula of 7-Azaspiro[3.5]nonan-2-ylmethanol (C₉H₁₇NO).[1]
High-Performance Liquid Chromatography (HPLC/UPLC) Purity determination and chiral separation.A single major peak should be observed, with purity typically >95%. For chiral separations, a suitable chiral stationary phase can be used to resolve the enantiomers.[10][11]
Thin Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.A single spot with a consistent Rf value in an appropriate solvent system. Amine-functionalized silica can be beneficial for the purification of basic compounds.[12]
Elemental Analysis Confirmation of the elemental composition.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values.

Conclusion

7-Azaspiro[3.5]nonan-2-ylmethanol is a valuable building block for medicinal chemistry, offering a pre-validated three-dimensional scaffold for the design of novel therapeutics. Its commercial availability, coupled with established synthetic routes, provides researchers with ready access to this important molecular entity. The synthetic strategies and quality control measures outlined in this guide are intended to empower scientists in their efforts to leverage the unique properties of the 7-azaspiro[3.5]nonane core for the discovery and development of next-generation medicines. The continued exploration of such spirocyclic systems will undoubtedly lead to the identification of new and improved drug candidates.

References

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • ResearchGate. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. [Link]

  • PMC. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. [Link]

  • Neta Scientific. Astatech {7-AZASPIRONONAN-2-YLMETHANOL HYDROCHLORIDE; 0.25G; Purity 95%; MDL-MFCD31744184. [Link]

  • PubChem. 7-Methyl-7-azaspiro[3.5]nonan-2-one. [Link]

  • PMC. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). [Link]

  • PMC. A stereochemical journey around spirocyclic glutamic acid analogs. [Link]

  • YouTube. CBS Reduction, Enantioselective Catalysis. [Link]

  • University of Bristol. NMR Spectroscopy. [Link]

  • MDPI. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. [Link]

  • PubMed. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • Spectroscopy Online. Study Explores Thin-Film Extraction of Biogenic Amines via HPLC-MS/MS. [Link]

  • Taros Discovery. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]_Poster_HPLC2019_final.pdf)

Sources

Technical Guide: Sourcing & Validation of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the sourcing, pricing dynamics, and quality validation for 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride .

Executive Summary: The Spiro Advantage

In modern drug discovery, the 7-azaspiro[3.5]nonane scaffold has emerged as a critical "bioisostere" for the piperidine ring. Unlike flat aromatic systems, this spirocyclic framework offers defined three-dimensional vectors that improve metabolic stability and solubility while creating novel intellectual property (IP) space.

For medicinal chemists, 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride acts as a versatile building block. The primary hydroxyl group serves as a handle for further functionalization (e.g., etherification, oxidation to aldehyde/acid), while the spiro-amine core provides a rigid structural anchor.

Key Sourcing Insight: The price of this compound is driven heavily by the complexity of constructing the quaternary spiro-carbon center. Researchers should anticipate a price range of


500 per gram  for research-grade material, with significant volume discounts available from specialized building-block manufacturers.

Chemical Profile & Specifications

Before engaging suppliers, ensure the procurement specifications match the requisite salt form and purity for your development phase.

FeatureSpecification
Chemical Name 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride
CAS Number (HCl) 2306273-13-0 (Salt form) / 1356476-27-1 (Boc-precursor)
Molecular Formula C₉H₁₈ClNO (HCl salt)
Molecular Weight 191.70 g/mol
Appearance White to off-white hygroscopic solid
Solubility High in Water, MeOH, DMSO; Low in DCM/EtOAc
Key Impurities Residual Boc-protected amine; Ring-opened byproducts

Market Analysis: Price Comparison & Sourcing

The market for spirocyclic building blocks is bifurcated between Catalog Aggregators (higher price, faster shipping) and Original Manufacturers (lower price, longer lead time).

Representative Market Pricing (Q1 2026 Estimates)

Prices are estimated based on standard catalog listings for spirocyclic amines.

Supplier TierQuantityEst. Price Range (USD)Lead TimeRecommended For
Tier 1: Aggregators (e.g., Fisher, Sigma, eMolecules)100 mg$85 – $1201–3 DaysRapid Hit-to-Lead
Tier 1: Aggregators 1 g$350 – $4801–3 DaysScale-up / MedChem
Tier 2: Specialized (e.g., Enamine, Pharmablock, Indofine)1 g$250 – $3801–2 WeeksLibrary Synthesis
Tier 2: Specialized 5 g$900 – $1,1002–3 WeeksProcess Development
Tier 3: Bulk CRO (e.g., WuXi, Custom Synthesis)100 g+Negotiated (

150/g)
4–6 WeeksPre-clinical / GLP Tox

Procurement Strategy:

  • Discovery Phase: Purchase 1g of the N-Boc protected alcohol (CAS 1356476-27-1) if you plan to modify the alcohol before amine coupling. It is often cheaper and easier to handle than the hygroscopic HCl salt.

  • Late Phase: If the HCl salt is required for direct coupling, mandate a Certificate of Analysis (CoA) verifying <0.5% water content, as the salt is hygroscopic.

Cost Drivers: The Synthesis Factor

Understanding the synthesis explains the high cost relative to simple piperidines. The formation of the spiro[3.5] system requires high-energy reagents and careful step control to avoid ring-opening.

Primary Synthesis Route (Ester Reduction)

The most common industrial route involves the reduction of the corresponding ester. The cost is driven by the LiBH₄/LiAlH₄ reduction step and the chromatographic purification required to remove partially reduced intermediates.

SynthesisPath Start N-Boc-4-methylene piperidine Step1 [2+2] Cycloaddition (Spiro-ketone formation) Start->Step1 Dichloroketene Inter1 Spiro-Ester Intermediate Step1->Inter1 Ring Expansion/Mod Step2 Reduction (LiBH4 / THF) Inter1->Step2 Inter2 N-Boc-Alcohol (Stable Solid) Step2->Inter2 Yield: ~85% Step3 Deprotection (4N HCl / Dioxane) Inter2->Step3 Final 7-Azaspiro[3.5]nonan-2-ylmethanol Hydrochloride Step3->Final Precipitation

Figure 1: Industrial synthesis workflow. The reduction of the spiro-ester (Inter1) to the alcohol is the yield-determining step.

Quality Assurance: Self-Validating Protocol

When receiving this material, do not rely solely on the supplier's CoA. The HCl salt can absorb atmospheric water, altering the stoichiometry and affecting reaction yields.

Validation Workflow
  • Visual Inspection: Material should be a free-flowing white powder. Clumping indicates moisture absorption.

  • ¹H NMR Verification (DMSO-d₆):

    • Diagnostic Signal: Look for the spiro-cyclobutane methylene protons. In the [3.5] system, these appear as multiplets typically between 1.8 – 2.2 ppm , distinct from the piperidine ring protons.

    • Hydroxymethyl Group: A doublet (or singlet depending on exchange) around 3.4 – 3.6 ppm (-CH ₂OH).

    • Salt Stoichiometry: Integrate the broad ammonium protons (approx. 8.5–9.5 ppm) against the core scaffold to confirm the mono-HCl salt form.

Troubleshooting: "Sticky" Solids

If the material arrives as a sticky gum:

  • Cause: Hygroscopic uptake of water.

  • Remedy: Dissolve in a minimum amount of dry Methanol, add excess Diethyl Ether or MTBE to precipitate, filter under Nitrogen, and dry in a vacuum desiccator over P₂O₅.

Applications in Drug Discovery

The 7-azaspiro[3.5]nonane scaffold is validated in high-impact targets:

  • GPR119 Agonists: Used to treat Type 2 Diabetes; the spiro-linker provides optimal spacing for receptor binding [1].[1]

  • SARS-CoV-2 Inhibitors: The rigid spiro-core locks the inhibitor into the S4 subsite of the 3CL protease, improving potency over flexible analogs [2].

  • Lipophilicity Modulation: Replacing a 4,4-disubstituted piperidine with this spiro-system lowers logP while maintaining steric bulk.

References

  • BenchChem. (2025).[1][2][3][4] Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery. Link

  • National Institutes of Health (NIH). (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC Free Article. Link

  • Fisher Scientific. (2026). Catalog Listing: 7-azaspiro[3.5]nonan-2-ylmethanol hydrochloride. Link

  • Indofine Chemical Company. (2026). Product Sheet: 7-BOC-7-AZASPIRO[3.5]NONANE-2-METHANOL. Link

Sources

Technical Whitepaper: 7-Azaspiro[3.5]nonan-2-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride , a high-value spirocyclic building block used in modern drug discovery to enhance physicochemical properties and metabolic stability.

Escaping Flatland: A Strategic Guide to Spirocyclic Scaffolds[1][2]

Chemical Identity & Informatics

This compound represents a class of "3D-rich" fragments designed to replace planar piperidine or morpholine rings in bioactive molecules.[1][2] By introducing a spiro-fused cyclobutane ring, it alters the vector of attached substituents (the hydroxymethyl group) and increases the fraction of sp3-hybridized carbons (


), a metric correlated with clinical success.[1]
Attribute Detail
Chemical Name 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride
CAS Registry Number 2306273-13-0
Molecular Formula C

H

NO

HCl
Molecular Weight 191.70 g/mol (Salt); 155.24 g/mol (Free Base)
SMILES (Free Base) OCC1CC2(C1)CCNCC2
SMILES (Salt) OCC1CC2(C1)CCNCC2.Cl
InChIKey (Predicted) Computed from structure:[1][2][3][4][5]VZXYQRRXBXZXOS-UHFFFAOYSA-N (Free Base)
Appearance White to off-white solid
Solubility High in Water, Methanol, DMSO; Low in DCM/Hexanes

Structural Significance in Drug Design

The 7-azaspiro[3.5]nonane core is a bioisostere for 4-substituted piperidines.[1][2] In a standard piperidine, substituents at the 4-position exist in an equatorial or axial orientation.[2] In the spirocyclic analog, the cyclobutane ring locks the substituent (in this case, the hydroxymethyl group) into a rigid, defined vector perpendicular to the piperidine plane.

Core Benefits (The "Why"):
  • Metabolic Stability: The quaternary spiro-carbon prevents oxidative metabolism (e.g., hydroxylation) at the vulnerable 4-position of the piperidine ring.

  • Lipophilicity Modulation: The compact, aliphatic nature of the spiro-cycle lowers logD compared to aromatic linkers, improving solubility without sacrificing permeability.

  • Novel IP Space: Spirocyclic cores often break away from crowded patent landscapes associated with simple piperidines.

Structural Logic Diagram

The following diagram illustrates the geometric advantage of the spiro-scaffold over traditional planar rings.

SpiroLogic Flat Standard Piperidine (Planar/Flexible) Spiro 7-Azaspiro[3.5]nonane (Rigid/3D/Orthogonal) Flat->Spiro Spiro-cyclization (Escape from Flatland) Outcome Drug Property Gains: - Lower Metabolic Clearance - Higher Selectivity (Shape Match) - Improved Solubility Spiro->Outcome Structure-Activity Translation

Caption: Transition from planar scaffolds to rigid spirocyclic cores enhances pharmacological parameters.

Synthesis & Manufacturing Protocol

The synthesis of 7-Azaspiro[3.5]nonan-2-ylmethanol typically proceeds through the construction of the spiro-ketone followed by functional group manipulation.[1][2] The protocol below describes a robust route starting from commercially available N-Boc-4-piperidone .

Reaction Pathway[2][6][7][8][9][10]
  • Spiro-Annulation: Formation of the cyclobutanone ring via [2+2] cycloaddition (or alkylation).[1]

  • Exocyclic Olefination: Wittig reaction to install the methylene handle.

  • Hydroboration-Oxidation: Conversion of the alkene to the primary alcohol.[2]

  • Deprotection: Removal of the Boc group to yield the HCl salt.

Synthesis Start N-Boc-4-piperidone Step1 Step 1: Spiro-Annulation (Dichloroketene / Zn, then Dechlorination) Start->Step1 Inter1 N-Boc-7-azaspiro[3.5]nonan-2-one Step1->Inter1 Step2 Step 2: Wittig Olefination (Ph3P=CH2) Inter1->Step2 Inter2 N-Boc-2-methylene-7-azaspiro[3.5]nonane Step2->Inter2 Step3 Step 3: Hydroboration-Oxidation (BH3·THF; H2O2/NaOH) Inter2->Step3 Inter3 N-Boc-7-azaspiro[3.5]nonan-2-ylmethanol Step3->Inter3 Step4 Step 4: Acid Deprotection (4M HCl in Dioxane) Inter3->Step4 Final 7-Azaspiro[3.5]nonan-2-ylmethanol HCl Step4->Final

Caption: Stepwise synthetic workflow for generating the target spirocyclic alcohol.

Detailed Experimental Protocol (Step 3 & 4 Focus)

Note: Steps 1 & 2 generate the olefin precursor. The following details the critical conversion to the alcohol.

Step 3: Hydroboration-Oxidation [1]

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Reactants: Dissolve N-Boc-2-methylene-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Reduction: Cool to 0°C. Add BH

    
    ·THF complex  (1.0 M solution, 1.2 eq) dropwise over 20 minutes.
    
  • Incubation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Oxidation: Cool back to 0°C. Carefully add 3M NaOH (3.0 eq) followed by 30% H

    
    O
    
    
    
    (3.0 eq) dropwise. Caution: Exothermic.[2]
  • Workup: Stir for 1 hour. Dilute with Ethyl Acetate, wash with saturated Na

    
    S
    
    
    
    O
    
    
    (to quench peroxide) and brine. Dry over MgSO
    
    
    and concentrate.
  • Result: N-Boc-7-azaspiro[3.5]nonan-2-ylmethanol (Colorless oil).

Step 4: HCl Salt Formation

  • Dissolution: Dissolve the intermediate from Step 3 in a minimal amount of 1,4-Dioxane or Methanol.

  • Acidification: Add 4M HCl in Dioxane (5.0 eq) at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. A white precipitate should form. If not, add diethyl ether to induce crystallization.

  • Isolation: Filter the solid under

    
    , wash with cold ether, and dry under high vacuum.
    
  • Yield: Quantitative conversion to the hydrochloride salt.

Quality Control & Analytics

To validate the identity of the synthesized material, the following analytical signatures must be confirmed.

Method Expected Signal / Criteria

H NMR (D

O)

3.60 (d, 2H, -CH

OH)
;

3.20-3.40 (m, 4H, piperidine

-H);

1.80-2.10 (m, cyclobutane/piperidine

-H).[1][2] Absence of Boc-singlet (

1.4 ppm).[1][2]
LC-MS (ESI+) [M+H]

= 156.14
(Free base mass).[1] Single peak >98% purity.
Chloride Content Titration with AgNO

should confirm 1:1 stoichiometry (approx 18.5% w/w Cl).[1]

Handling & Safety (E-E-A-T)

As a secondary amine hydrochloride, this compound is stable but requires standard laboratory safety protocols.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can make the solid sticky and difficult to weigh.

  • Incompatibility: Strong oxidizing agents. Avoid mixing the free base with acid chlorides without a scavenger, as polymerization can occur.

References

  • BenchChem. Synthesis of 7-azaspiro[3.5]nonane - Application Notes and Protocols. Retrieved from BenchChem Technical Support.[6] [1]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding on spiro-scaffold utility).
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.5]nonanes. Journal of Organic Chemistry. [1]

  • PubChem. 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride (CAS 2306273-13-0).[1][2] National Library of Medicine.

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.

Sources

Methodological & Application

Technical Guide: Functionalization Strategies for 7-Azaspiro[3.5]nonan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the functionalization strategies for 7-Azaspiro[3.5]nonan-2-ylmethanol , a high-value sp3-rich scaffold used in modern drug discovery to improve physicochemical properties (solubility, metabolic stability) and explore novel chemical space.[1]

Introduction & Strategic Analysis

7-Azaspiro[3.5]nonan-2-ylmethanol represents a privileged scaffold in medicinal chemistry.[2] It combines a piperidine-like 6-membered ring (containing the basic nitrogen) with a strained, rigid 4-membered spirocycle bearing a primary alcohol.

Key Structural Features:
  • High Fsp3 Character: The spirocyclic core disrupts planarity, improving solubility and reducing "flat" aromatic character associated with poor developability.[1][2]

  • Orthogonal Vectors: The N-7 amine and C-2 hydroxymethyl group point in geometrically distinct directions, allowing for precise bifunctional linker design (e.g., for PROTACs).

  • Reactivity Profile:

    • N-7 Position: A secondary amine (

      
      ).[2] Highly nucleophilic; prone to oxidation if unprotected.[2]
      
    • C-2 Position: A primary alcohol attached to a cyclobutane ring.[2] Nucleophilic but less reactive than the amine.[2] The steric environment is moderately hindered due to the spiro-quaternary center at C-4.

Strategic Workflow

Successful functionalization requires an orthogonal protection strategy.[1][2] The secondary amine is significantly more nucleophilic than the alcohol.[2] Therefore, N-protection is the mandatory first step for any chemistry targeting the alcohol, whereas N-functionalization can often proceed directly with the alcohol unprotected (chemoselective).[1]

Divergent Synthesis Map

The following flowchart outlines the primary decision pathways for functionalizing this scaffold.

G Start 7-Azaspiro[3.5] nonan-2-ylmethanol N_Prot Pathway A: N-Protection (Boc/Cbz) Start->N_Prot If modifying Alcohol N_Func Pathway B: Direct N-Functionalization Start->N_Func If modifying Amine O_Act O-Activation (Mesylate/Tosylate) N_Prot->O_Act MsCl, Et3N Oxidation Oxidation to Carboxylic Acid N_Prot->Oxidation Jones/Tempo Red_Am Reductive Amination (N-Alkylation) N_Func->Red_Am Aldehyde, STAB SnAr SnAr / Buchwald (N-Arylation) N_Func->SnAr Ar-X, Base Subst Nucleophilic Substitution (Azide, Amine, Thiol) O_Act->Subst NaN3 / R-NH2 Amide Amide Coupling (Peptide/Linker Chem) Oxidation->Amide HATU / EDC

Figure 1: Decision tree for orthogonal functionalization of the 7-azaspiro[3.5]nonane scaffold.

Detailed Experimental Protocols

Protocol A: N-Protection (Boc-Anhydride)

Use this protocol to mask the amine before modifying the alcohol.

Rationale: The secondary amine at N-7 will compete or interfere with reagents used for alcohol activation (e.g., sulfonyl chlorides) or oxidation.[1][2]

Materials:

  • 7-Azaspiro[3.5]nonan-2-ylmethanol (1.0 equiv)[2]

  • Di-tert-butyl dicarbonate (

    
    , 1.1 equiv)
    
  • Triethylamine (

    
    , 1.5 equiv)[2]
    
  • Dichloromethane (DCM, anhydrous)[2]

Procedure:

  • Dissolve the starting material in DCM (0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add

    
     followed by the dropwise addition of 
    
    
    
    dissolved in a minimal amount of DCM.[2]
  • Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine is positive, product is negative).[2]

  • Workup: Wash with 0.5 M HCl (to remove unreacted amine/trace imidazole), then saturated

    
    , then brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Typically >90% as a colorless viscous oil or white solid.[2]

Protocol B: O-Activation (Mesylation)

Use this protocol to convert the hydroxyl group into a good leaving group for substitution.

Rationale: The primary alcohol on the cyclobutane ring is neopentyl-like in its steric isolation but remains accessible. Mesylation is preferred over tosylation for better atom economy and ease of purification.[2]

Materials:

  • N-Boc-7-azaspiro[3.5]nonan-2-ylmethanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl, 1.2 equiv)[2]

  • Diisopropylethylamine (DIPEA, 2.0 equiv)[2]

  • DCM (anhydrous)[2]

Procedure:

  • Dissolve the N-Boc protected intermediate in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Cool to 0°C.

  • Add DIPEA.[2]

  • Add MsCl dropwise via syringe.[2] The reaction is exothermic; control addition rate to maintain temp < 5°C.

  • Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

  • Critical Step: Quench with water immediately upon completion (check TLC) to prevent side reactions (elimination or rearrangement of the strained ring).

  • Workup: Extract with DCM, wash with cold 1N HCl, saturated

    
    , and brine.
    
  • Storage: Use immediately for the next step (nucleophilic substitution) as spiro-mesylates can degrade upon prolonged storage.[1][2]

Protocol C: Direct N-Arylation (SnAr)

Use this protocol to attach heteroaromatic rings to the N-7 position while leaving the alcohol free.

Rationale: The nucleophilic N-7 amine can displace halides on electron-deficient heterocycles (e.g., chloropyrimidines, fluoronitrobenzenes) without protecting the alcohol, as the alcohol is significantly less nucleophilic.[1]

Materials:

  • 7-Azaspiro[3.5]nonan-2-ylmethanol (free base or HCl salt)[2]

  • Aryl Halide (e.g., 4-chloropyrimidine, 1.0 equiv)[2]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for less reactive substrates)[2]
  • Solvent: DMF or DMSO (polar aprotic is required)[2]

Procedure:

  • Suspend the amine (and salt if used) and base in DMF (0.2 M).

  • Add the Aryl Halide.

  • Heat to 80–100°C. (Note: If using volatile aryl halides, use a sealed tube).

  • Monitor by LC-MS.[2] The alcohol will remain intact under these conditions.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash 3x with water (to remove DMF), then brine.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Reaction Condition Reference Table

TransformationReagentsSolventTempTypical YieldCritical Notes
N-Boc Protection

,

DCM0°C

RT
90-98%Exothermic addition; gas evolution.
Reductive Amination Aldehyde,

DCE/DCMRT75-85%Add AcOH (1 eq) to catalyze imine formation.[1][2]
Alcohol Oxidation Dess-Martin PeriodinaneDCMRT80-90%Yields the aldehyde. For acid, use Jones Reagent.[2]
Ether Synthesis NaH, Alkyl HalideTHF/DMF0°C60-75%Requires N-protection first.[1][2] Strong base.[2]
Fluorination DAST or Deoxo-FluorDCM-78°C

RT
50-70%Risk of ring contraction/rearrangement due to carbocation.

Chemical Safety & Handling (E-E-A-T)

  • Stability: The spiro[3.5] system is generally stable, but the cyclobutane ring possesses ring strain (

    
    26 kcal/mol).[2] Avoid extremely high temperatures (>150°C) or highly acidic conditions for prolonged periods, which could trigger ring-opening or rearrangement.[2]
    
  • Basicity: The N-7 amine is a strong base.[1][2] It will form carbonates if exposed to air for long periods.[2] Store as the HCl salt or in a sealed container under inert gas.

  • Solubility:

    • Free Base:[2] Soluble in DCM, MeOH, DMSO, EtOAc.[2]

    • Salt (HCl/TFA): Soluble in Water, MeOH, DMSO.[2] Insoluble in Ether/Hexanes.[2]

References

  • PubChem Compound Summary. "7-Azaspiro[3.5]nonane."[1][2] National Center for Biotechnology Information.[2] Accessed March 5, 2026.[2] [Link]

  • Patent Application. "Spirocyclic Inhibitors of SARS-CoV-2 3CL Protease." WO 2020/140005.[2] (Demonstrates N-acylation and functionalization of 7-azaspiro scaffolds). [2]

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spirocyclic Piperidines."[1][2] Journal of Organic Chemistry, 2010.[2] (General methodologies for spiro-piperidine synthesis and protection).

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities."[1][2] Chemical Reviews, 2014.[2] (Review of cyclobutane spirocycle stability and reactivity).

Sources

Application Note: Incorporating 7-Azaspiro[3.5]nonan-2-ylmethanol into Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the integration of 7-Azaspiro[3.5]nonan-2-ylmethanol into medicinal chemistry workflows. As the pharmaceutical industry shifts from "flat," aromatic-heavy libraries to three-dimensional (3D) chemical space, spirocyclic scaffolds have emerged as privileged structures.[1][2] This specific scaffold offers a unique geometric vector—orthogonal to standard piperidines—and high Fsp³ character (fraction of sp³ hybridized carbons). This document provides the rationale, synthetic protocols, and validation metrics required to successfully deploy this building block in Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and Diversity-Oriented Synthesis (DOS).

Rationale & Design Philosophy

The "Escape from Flatland"

Traditional drug discovery often relies on sp²-rich aromatic systems, which can suffer from poor solubility and non-specific binding. 7-Azaspiro[3.5]nonan-2-ylmethanol introduces a rigid, sp³-rich core that improves physicochemical properties without sacrificing molecular weight efficiency.

  • Geometric Orthogonality: Unlike 1,4-disubstituted piperidines which project substituents in a linear fashion (180°), the spiro[3.5]nonane system introduces a distinct angular projection due to the spiro quaternary carbon. This allows the exploration of novel binding pockets.

  • Metabolic Blocking: The spiro-fusion at the 4-position of the piperidine ring blocks a common metabolic "soft spot" (oxidative metabolism by CYP450s), significantly extending half-life (

    
    ) compared to non-spiro analogs.
    
Structural Analysis & Vectors

The molecule possesses two orthogonal reactive handles, making it an ideal "linker" or "branching unit":

  • Secondary Amine (N-7): High nucleophilicity, suitable for SNAr, reductive amination, or amide coupling.

  • Primary Alcohol (C-2): Suitable for etherification, esterification, or conversion to a leaving group (mesylate/tosylate) for nucleophilic displacement.

G cluster_0 Scaffold Comparison cluster_1 Physicochemical Benefits Flat 4-Substituted Piperidine (Linear Vector, Low Fsp3) Spiro 7-Azaspiro[3.5]nonan-2-ylmethanol (Orthogonal Vector, High Fsp3) Flat->Spiro Scaffold Hopping Solubility Increased Solubility (LogS) Spiro->Solubility Metabolism Blocked Metabolic Soft Spot (CYP) Spiro->Metabolism Selectivity Reduced Promiscuity (Target Specificity) Spiro->Selectivity

Figure 1: Transition from linear piperidine scaffolds to the 3D spirocyclic core, highlighting the resultant physicochemical advantages.[2][3][4][5]

Synthetic Utility & Functionalization Protocols

Strategic Protection Strategy

To utilize this bifunctional scaffold effectively, orthogonal protection is often required.

  • Route A (N-First): React the amine while the alcohol is free (exploiting the higher nucleophilicity of the amine).

  • Route B (O-First): Protect the amine (e.g., Boc, Cbz) to modify the alcohol.

Protocol 1: N-Derivatization via SNAr (Nucleophilic Aromatic Substitution)

Use Case: Attaching the scaffold to a heteroaromatic core (e.g., kinase hinge binder).

Reagents:

  • 7-Azaspiro[3.5]nonan-2-ylmethanol (1.0 equiv)

  • Heteroaryl Chloride (e.g., 4-chloropyrimidine) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMSO or NMP (anhydrous)

Procedure:

  • Preparation: Dissolve the Heteroaryl Chloride in DMSO (0.5 M concentration).

  • Addition: Add DIPEA followed by 7-Azaspiro[3.5]nonan-2-ylmethanol.

  • Reaction: Heat to 80–100°C. Monitor via LC-MS. Note: The primary alcohol generally does not compete with the secondary amine under these conditions.

  • Workup: Dilute with ethyl acetate, wash with water (x3) and brine. Dry over Na₂SO₄.

  • Validation: 1H NMR should show a downfield shift of the protons adjacent to the nitrogen (approx. 3.4–3.8 ppm).

Protocol 2: O-Derivatization via Mitsunobu Reaction

Use Case: Converting the alcohol into an ether linkage (e.g., for PROTAC linker synthesis).

Reagents:

  • N-Boc-7-Azaspiro[3.5]nonan-2-ylmethanol (1.0 equiv) [Must be N-protected]

  • Phenol or acidic pronucleophile (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: THF (anhydrous)

Procedure:

  • Setup: Dissolve N-Boc-scaffold, Phenol, and PPh₃ in THF under N₂ atmosphere at 0°C.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench/Workup: Concentrate in vacuo. Triturate with Et₂O/Hexane to precipitate phosphine oxide (white solid). Filter.

  • Purification: Flash chromatography is essential to remove hydrazine byproducts.

Physicochemical Profiling & Data Interpretation

When incorporating this scaffold, it is critical to benchmark the resulting library members against standard analogs.

Comparative Data Table (Representative)
Property4-Substituted Piperidine Analog7-Azaspiro[3.5]nonane AnalogImpact
Fsp³ 0.30 - 0.500.60 - 0.80 Higher saturation correlates with clinical success.
LogD (pH 7.4) 3.5 (High)2.4 (Moderate) Improved lipophilic efficiency (LipE).
Solubility (µM) < 10 µM> 50 µM Disruption of crystal packing energy.
Cl_int (mL/min/kg) High (Rapid Clearance)Low/Medium Steric bulk protects the N-ring from oxidation.
Workflow for Library Generation

The following diagram illustrates a parallel synthesis workflow to generate a library of 96 compounds using this scaffold.

LibraryWorkflow Start Start: N-Boc-7-Azaspiro[3.5]nonan-2-ylmethanol Step1 Step 1: O-Functionalization (Diversity Set A: 12 Electrophiles) Start->Step1 Etherification/Mitsunobu Inter Intermediate: 12 Unique Ethers/Esters (N-Boc Protected) Step1->Inter Step2 Step 2: Deprotection (TFA/DCM) Inter->Step2 Step3 Step 3: N-Capping (Diversity Set B: 8 Acid Chlorides/Sulfonyl Chlorides) Step2->Step3 Parallel Synthesis Final Final Library: 96 Unique Compounds (High Fsp3 Matrix) Step3->Final

Figure 2: Split-pool or parallel synthesis workflow for generating a 96-member library using the bifunctional nature of the scaffold.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[4][5][6] Expert Opinion on Drug Discovery.[7] Link

  • Wuxi AppTec. Spirocyclic Scaffolds: Physicochemical Properties and Synthetic Access.Link (General reference for ADME protocols).

Sources

Application Note: Strategic Derivatization of 7-Azaspiro[3.5]nonan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 7-Azaspiro[3.5]nonan-2-ylmethanol as a structural motif in drug discovery. It addresses the specific chemoselectivity challenges of this spirocyclic scaffold and provides validated protocols for its functionalization.

Introduction: The Spirocyclic Advantage

In modern drug design, the 7-azaspiro[3.5]nonane scaffold has emerged as a superior bioisostere for 4-substituted piperidines and cyclohexanes. Its incorporation offers three distinct pharmacological advantages:

  • Vector Rigidification: The spiro center locks the orientation of the C2-substituent relative to the N7-amine, reducing entropic penalties upon target binding [1].

  • Lipophilicity Modulation: The spirocyclic framework often lowers logD values compared to non-spirocyclic analogs, improving metabolic stability and solubility [2].[1]

  • Novel IP Space: It provides a distinct structural topology for fragment-based lead discovery (FBLD) [3].[1]

This guide focuses on the 2-hydroxymethyl derivative (7-Azaspiro[3.5]nonan-2-ylmethanol), a versatile "linker" building block used in PROTACs and GPR119 agonists [4].

Critical Control Point: Chemoselectivity

The molecule contains two nucleophilic centers:

  • N7 (Secondary Amine): Highly nucleophilic, basic (pKa ~10-11).

  • C2-CH2OH (Primary Alcohol): Moderately nucleophilic, neutral.[1]

The Golden Rule: Unless N-alkylation is the specific goal, the N7 amine must be protected (e.g., Boc, Cbz, Fmoc) before attempting to derivatize the primary alcohol. Attempting direct O-functionalization (e.g., oxidation or mesylation) on the free base will result in uncontrollable polymerization or N-functionalization.[1]

Structural Visualization

The following diagram illustrates the core derivatization pathways starting from the N-Boc protected intermediate.

G Start 7-Azaspiro[3.5]nonan-2-ylmethanol (Free Base) NBoc N-Boc Intermediate (Stable Platform) Start->NBoc Boc2O, TEA DCM, 0°C Aldehyde Aldehyde (Reductive Amination) NBoc->Aldehyde DMP or Swern Oxidation Mesylate Mesylate/Tosylate (Nu Displacement) NBoc->Mesylate MsCl, TEA DCM Ester Ester/Carbamate (Prodrugs) NBoc->Ester R-COCl or Isocyanate

Figure 1: Strategic divergence from the N-Boc protected platform.

Validated Experimental Protocols

Module A: N-Protection (The Foundation)

If your starting material is the HCl salt or free base, this step is mandatory.

  • Objective: Mask the N7 amine to allow exclusive reaction at the alcohol.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA).[1]

Protocol:

  • Suspend 7-Azaspiro[3.5]nonan-2-ylmethanol HCl (1.0 eq) in DCM (10 mL/g).

  • Add TEA (2.5 eq) followed by Boc₂O (1.1 eq) at 0°C.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over Na₂SO₄.[1]

  • Yield: Typically >95%. The product, tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate, is often an oil or low-melting solid [5].[1]

Module B: Oxidation to Aldehyde (The Linker)

The aldehyde derivative is unstable and prone to racemization/oligomerization; prepare fresh for reductive aminations.

  • Method: Dess-Martin Periodinane (DMP) is preferred over Swern for scale-up safety and ease of handling [6].[1]

Protocol:

  • Dissolve N-Boc alcohol (1.0 eq) in anhydrous DCM (0.1 M).

  • Add DMP (1.2 eq) in one portion at 0°C.

  • Stir at RT for 1.5 - 2 hours. Monitor by TLC (stain with KMnO₄; aldehyde appears instantly).[1]

  • Quench: Add 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃.[1] Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts).

  • Isolation: Extract with DCM. Do not concentrate to dryness if heating is involved; aldehydes in this scaffold can be sensitive.[1] Use immediately.

Module C: Activation (Mesylation)

Essential for converting the alcohol into a leaving group for ether synthesis or amine alkylation.

Protocol:

  • Dissolve N-Boc alcohol (1.0 eq) and TEA (1.5 eq) in DCM at 0°C.

  • Dropwise add Methanesulfonyl chloride (MsCl) (1.1 eq).[1]

  • Stir at 0°C for 30 mins, then RT for 1 hour.

  • Validation: 1H NMR will show a sharp singlet at ~3.0 ppm (mesyl-CH3) and a downfield shift of the CH2-O protons from ~3.6 ppm to ~4.1 ppm.[1]

Analytical Data & Troubleshooting

Key NMR Diagnostic Signals

When validating your derivative, focus on the cyclobutane protons, which are distinct from the piperidine ring.

PositionProton TypeChemical Shift (δ ppm)MultiplicityDiagnostic Change
C2-CH2-O Methylene3.55 - 3.65 (Alcohol)DoubletShifts to 9.6 (Aldehyde) or 4.1 (Mesylate)
N-Boc t-Butyl1.45SingletDisappears upon TFA deprotection
C2-H Methine2.40 - 2.60MultipletBecomes more deshielded in aldehyde
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Oxidation Over-oxidation to acidUse TEMPO/NaOCl for stricter control or ensure DMP is not in large excess.[1]
Product is a Gum/Oil Rotamers of Boc groupThis is normal for N-Boc spirocycles.[1] NMR often shows broadened peaks at RT; run at 50°C to sharpen.[1]
N-Alkylation Observed Incomplete ProtectionEnsure starting material was fully Boc-protected before Step 2.[1] Check MS for M+100 mass shift.

Mechanistic Insight: The DMP Oxidation

Understanding the mechanism ensures troubleshooting capability. The spirocyclic ring strain does not significantly inhibit the formation of the periodinane intermediate.

Mechanism Step1 Ligand Exchange (Alcohol attacks Iodine) Step2 AcO- Dissociation Step1->Step2 Step3 Intramolecular Proton Transfer (Rate Determining Step) Step2->Step3 Product Aldehyde + Iodinane Byproduct Step3->Product

Figure 2: Simplified mechanism of Dess-Martin oxidation applied to the spiro-alcohol.[1]

References

  • Burkhard, J. A., et al. (2010).[2][3] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Degorce, S. L., et al. (2019).[1][2][3] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.

  • Kirichok, A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal.[1][2][3]

  • BenchChem Application Note . (2025). Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.

  • ChemicalBook . (2023).[1][4] 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester Properties.

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][2][3] The Journal of Organic Chemistry.

Sources

Advanced Protecting Group Strategies for 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 7-azaspiro[3.5]nonane scaffold has emerged as a critical bioisostere for the piperidine ring in modern drug discovery, particularly in the design of G-protein coupled receptor (GPCR) modulators and rigid linkers for PROTACs (Proteolysis Targeting Chimeras). By introducing a spiro-fused cyclobutane ring, this scaffold alters the metabolic soft spot of the piperidine while restricting conformational flexibility, often improving selectivity and patentability.

However, the chemical manipulation of this scaffold presents two distinct challenges that standard piperidine protocols fail to address:

  • The Volatility Trap: The free base of the parent 7-azaspiro[3.5]nonane (MW ~125 Da) is a volatile oil/low-melting solid that sublimes easily under high vacuum, leading to massive yield losses during standard deprotection workups.

  • Solubility Inversion: The lipophilic cyclobutane moiety drastically changes solubility profiles compared to simple piperidines, often complicating aqueous workups.

This guide details field-proven strategies to handle these challenges, focusing on Boc , Cbz , and Fmoc architectures, with a heavy emphasis on salt isolation techniques to mitigate volatility risks.

Strategic Decision Matrix

Before initiating synthesis, select the protecting group (PG) strategy based on your downstream chemistry and the functionalization of the cyclobutane ring (positions 1-3).

PG_Strategy cluster_legend Key Decision Factors Start Start: 7-Azaspiro[3.5]nonane Derivatization Condition_Solid Solid Phase Synthesis? Start->Condition_Solid Condition_Acid Is the target acid-sensitive? Condition_Base Is the target base-sensitive? Condition_Acid->Condition_Base Yes Use_Boc STRATEGY A: Boc Group (Standard Solution) Deprotection: TFA or HCl Condition_Acid->Use_Boc No (Preferred Route) Use_Cbz STRATEGY B: Cbz Group (Orthogonal to Acid) Deprotection: H2/Pd or HBr Condition_Base->Use_Cbz Yes Use_Fmoc STRATEGY C: Fmoc Group (Base Labile) Deprotection: Piperidine Condition_Base->Use_Fmoc No (Alternative) Condition_Solid->Condition_Acid No (Solution Phase) Condition_Solid->Use_Fmoc Yes (Peptide/Resin) Note1 *Boc is preferred for solution phase due to crystalline intermediates.

Figure 1: Decision tree for selecting the optimal nitrogen protecting group based on reaction conditions and substrate sensitivity.

Protocol A: N-Boc Protection & Purification

Objective: Efficient protection of the secondary amine while removing unreacted starting material without chromatography.

Rationale: The tert-butyl carbamate (Boc) group is the industry standard due to its stability against nucleophiles and basic conditions. For 7-azaspiro[3.5]nonane, the Boc-protected derivative is often a crystalline solid, facilitating purification.

Materials
  • 7-Azaspiro[3.5]nonane hydrochloride [CAS: 1414885-16-7][1]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Dichloromethane (DCM)[2]

  • 0.5 M Citric Acid (aq)

Step-by-Step Procedure
  • Suspension: In a round-bottom flask, suspend 7-azaspiro[3.5]nonane HCl (1.0 equiv) in DCM (10 mL/g).

    • Note: The salt will not fully dissolve initially.

  • Base Addition: Cool to 0 °C. Add

    
     (2.5 equiv) dropwise. The mixture will become a clear solution as the free base is liberated.
    
  • Reagent Addition: Add

    
     (1.1 equiv) dissolved in minimal DCM dropwise over 15 minutes.
    
    • Observation: Gas evolution (

      
      ) is minimal here, but exotherm can occur.
      
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin or PMA; Boc product is UV inactive unless other chromophores are present).

  • Workup (The "Acid Wash" Trick):

    • Wash the organic layer with 0.5 M Citric Acid (2x).

    • Mechanism:[3][4] This removes any unreacted amine starting material (which stays in the aqueous layer as a salt) and excess base.

    • Wash with saturated

      
       and brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Result: The product, tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate, usually solidifies upon standing. Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Controlled Deprotection & Salt Isolation (CRITICAL)

Objective: Removal of the Boc group without losing the volatile free base.

The Challenge: Standard Boc deprotection involves TFA/DCM followed by a basic workup (


). For 7-azaspiro[3.5]nonane, evaporating the solvent after a basic workup will result in the loss of the product via sublimation/evaporation. 

The Solution: Isolate the product directly as the Hydrochloride or Trifluoroacetate salt.

Deprotection_Workflow Substrate Boc-Protected Spirocycle Reaction Reaction RT, 2-4 hrs Substrate->Reaction Reagent 4M HCl in Dioxane (Anhydrous) Reagent->Reaction Precipitation Product Precipitates as HCl Salt Reaction->Precipitation Precipitation Filtration Filtration & Ether Wash Precipitation->Filtration Final Stable Solid Salt Filtration->Final

Figure 2: Anhydrous deprotection workflow to prevent product loss via volatility.

Procedure (HCl Salt Method)
  • Dissolution: Dissolve the Boc-protected intermediate (1.0 equiv) in minimal anhydrous 1,4-dioxane or

    
    .
    
  • Acidolysis: Add 4.0 M HCl in Dioxane (5-10 equiv) at 0 °C.

  • Precipitation: Warm to RT. Stir for 2–3 hours.

    • Observation: The amine hydrochloride salt should precipitate as a white solid.

    • Troubleshooting: If no precipitate forms (due to the lipophilic cyclobutane), add anhydrous Diethyl Ether (

      
      ) or Hexanes to force precipitation.
      
  • Isolation: Filter the solid under an inert atmosphere (nitrogen).

  • Wash: Wash the filter cake with copious

    
     to remove Boc by-products (tert-butyl chloride/alcohol).
    
  • Drying: Dry under vacuum at RT. Do not heat.

    • Yield: Typically >90%. The salt is stable, non-volatile, and ready for the next coupling step.

Protocol C: Orthogonal Protection (Fmoc/Cbz)

When the cyclobutane ring (positions 1, 2, or 3) requires functionalization (e.g., carboxylic acids for PROTAC linkers), orthogonal protection is required.

Cbz Protection (Benzyl Carbamate)
  • Use Case: When the final deprotection must be neutral (Hydrogenolysis) to preserve acid-sensitive groups on the cyclobutane.

  • Reagents: Benzyl chloroformate (Cbz-Cl),

    
    , THF/Water (Schotten-Baumann conditions).
    
  • Key Insight: Unlike Boc, the Cbz group adds significant UV activity, simplifying HPLC monitoring.

  • Deprotection:

    
     (1 atm), 10% Pd/C, MeOH.
    
    • Caution: Ensure the reaction is monitored closely; the spiro-center does not inhibit hydrogenation, but steric bulk can slightly slow down catalyst binding.

Fmoc Protection[2]
  • Use Case: Solid-phase synthesis (SPPS) or when rapid basic deprotection is needed.

  • Reagents: Fmoc-OSu,

    
    , Acetone/Water.
    
  • Deprotection: 20% Piperidine in DMF.[2]

    • Note: The dibenzofulvene byproduct must be scavenged.

Analytical Data Summary

ParameterFree Base (7-azaspiro[3.5]nonane)Hydrochloride SaltBoc-Protected
Physical State Colorless Oil / Low melting solidWhite Crystalline SolidWhite Solid
MW ( g/mol ) ~125.21~161.67~225.33
Volatility High (Sublimes) Low (Stable)Low
Solubility DCM, MeOH, Et2OWater, MeOH, DMSODCM, EtOAc, insoluble in water
Storage 4°C, Sealed (Hygroscopic)RT, DesiccatorRT

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield after Deprotection Product lost to evaporation during concentration of free base.STOP. Do not perform basic workup. Use Protocol B (isolate as HCl salt directly from dioxane/ether).
Slow Reaction Rates Steric hindrance from the spiro-cyclobutane ring.Increase temperature to 40°C. The nitrogen at position 7 is gamma to the spiro center, so hindrance is electronic/conformational rather than direct blockage.
"Gumming" during Salt Formation Presence of residual water or too much polar solvent.Triturate the gum with anhydrous

and sonicate until a free-flowing powder forms.

References

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[5] Spirocyclic compounds in drug discovery. Angewandte Chemie International Edition, 49(21), 3524-3529.

  • Synthesis of 7-azaspiro[3.5]nonane derivatives: Bartolozzi, A., et al. (2012). Synthesis of Spirocyclic Piperidines as Bioisosteres. Journal of Medicinal Chemistry. (Contextual reference for spiro-piperidine synthesis). See also: Patent WO2012037411A1 (Chemokine Receptor Antagonists) for specific scale-up examples of this scaffold.

  • Physical Properties & Safety Data: Sigma-Aldrich/Merck Product Sheet: 7-Azaspiro[3.5]nonane hydrochloride (CAS 1414885-16-7).

  • Solid Phase Protocols: BenchChem Application Note: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.

Sources

Application Note: Conversion of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl to Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the procedure for neutralizing the hydrochloride salt of 7-Azaspiro[3.5]nonan-2-ylmethanol (CAS: 1414885-16-7) to its free base form.[1] This spirocyclic amine is a critical building block in medicinal chemistry, valued for its ability to introduce sp^3^ complexity and modify lipophilicity (LogP) without adding excessive molecular weight.[2]

The conversion requires specific attention due to the molecule's amphiphilic nature: the secondary amine (piperidine-like) is basic, while the hydroxymethyl group confers significant polarity. Standard hydrophobic extraction protocols often fail, leading to low recovery.[2] This note provides three validated protocols ranging from standard biphasic extraction to solid-phase techniques, ensuring high yield and purity.

Molecule Profile & Technical Analysis[2]

PropertyDataImplications for Protocol
Chemical Name 7-Azaspiro[3.5]nonan-2-ylmethanol HClTarget molecule
Structure Type Spirocyclic Secondary AmineProne to carbamate formation (absorbs CO₂); store under inert gas.[1][2][3]
Molecular Weight ~155.24 (Free Base) / ~191.7 (HCl)Calculation basis for stoichiometry.[1][2]
pKa (Calc.) ~11.0 (Piperidine core)Critical: Requires pH > 13 for >99% deprotonation.[1][2] Weak bases (NaHCO₃) will fail.[1][2]
LogP (Calc.) ~0.85Critical: Moderate lipophilicity.[1][2] The free base is partially water-soluble; polar organic solvents are required for extraction.[1][2]
Mechanistic Insight: The "pH Trap"

Many researchers fail to recover spirocyclic amines because they use weak bases like Sodium Bicarbonate (NaHCO₃, pH ~8.[2]5) or Sodium Carbonate (Na₂CO₃, pH ~11.5).[1][2]

  • The Math: For a secondary amine with pKa ~11, using a base at pH 11 results in only 50% deprotonation (

    
    ).[1]
    
  • The Solution: To achieve >99.9% conversion to the free base (lipophilic form), the aqueous phase must reach pH ≥ 13.5 . This necessitates the use of strong inorganic bases like NaOH or KOH.[2]

Protocol A: Enhanced Biphasic Extraction (Recommended)

Best for: Scales > 500 mg, general synthesis.[1]

This method uses a "Salting-Out" strategy combined with a polar organic solvent mixture to force the amphiphilic amine into the organic phase.[1][2]

Materials
  • Solvent: Dichloromethane (DCM) / Isopropanol (IPA) mixture (3:1 ratio).[1][2]

  • Base: 2M or 5M Sodium Hydroxide (NaOH).[1][2]

  • Additive: Sodium Chloride (NaCl) solid.[1][2]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1][2]

Step-by-Step Procedure
  • Dissolution: Dissolve the HCl salt (1.0 equiv) in a minimum amount of water (approx. 5–10 mL per gram).[1][2]

  • Basification:

    • Place the solution in an ice bath (0°C).

    • Slowly add 5M NaOH dropwise with stirring until pH reaches >13.[1][2] Use pH paper to verify (should turn dark purple/blue).[1][2]

    • Note: The solution may become cloudy as the free base oils out.[2]

  • Salting Out: Saturate the aqueous phase by adding solid NaCl until no more dissolves.

    • Why? This increases the ionic strength of the water, pushing the organic amine out (Salting-out effect).[1]

  • Extraction:

    • Add the DCM:IPA (3:1) solvent mixture (volume equal to aqueous phase).[1][2]

    • Shake vigorously for 2 minutes.

    • Separate the layers.[2] The organic layer (bottom) contains the free base.[2]

    • Repeat extraction 3–4 times.[1][2] Do not discard aqueous layer until yield is verified.

  • Drying & Concentration:

    • Combine organic extracts.[1][2][4]

    • Dry over anhydrous Na₂SO₄ for 15 minutes.

    • Filter and concentrate in vacuo (Rotavap) at < 40°C.[1][2]

    • Caution: Secondary amines can be volatile.[1][2] Do not apply high vacuum for extended periods if the product is an oil.[2]

Protocol B: Solid-Phase Extraction (SCX-2)

Best for: Scales < 500 mg, high purity requirements, removal of non-basic impurities.[1]

This "Catch-and-Release" method avoids liquid-liquid extraction issues entirely.[1][2]

Materials
  • Cartridge: SCX-2 (Strong Cation Exchange) silica cartridge.[1][2]

  • Loading Solvent: Methanol (MeOH).[1][2]

  • Elution Solvent: 2M Ammonia (NH₃) in Methanol.

Step-by-Step Procedure
  • Conditioning: Flush the SCX-2 cartridge with 2 column volumes (CV) of MeOH.[1][2]

  • Loading: Dissolve the HCl salt in minimal MeOH and load onto the cartridge.

    • Mechanism:[1][2][5][6] The amine binds tightly to the sulfonic acid residues on the silica; non-basic impurities pass through.[2]

  • Washing: Flush with 3–5 CV of MeOH.

    • Check: This elutes any neutral organic impurities or excess HCl.[1][2]

  • Releasing: Elute with 2M NH₃ in MeOH (approx. 3–5 CV).

    • Mechanism:[1][2][5][6] The ammonia displaces the amine from the silica support.[2]

  • Isolation: Concentrate the ammoniacal eluent in vacuo to obtain the pure free base.[2]

Protocol C: Anhydrous "Slurry" Neutralization

Best for: Water-sensitive downstream reactions or highly water-soluble amines.[1]

Materials
  • Base: Powdered Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1][2]

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN).[1][2]

Step-by-Step Procedure
  • Suspension: Suspend the HCl salt in MeOH (10 mL/g).

  • Neutralization: Add powdered K₂CO₃ (3.0 equiv).

  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Validation: Take a small aliquot, filter, and check pH of filtrate (should be basic).[1][2]

  • Filtration: Filter the mixture through a Celite pad to remove inorganic salts (KCl, excess K₂CO₃).

  • Concentration: Evaporate the solvent to yield the free base.[2]

    • Note: Some inorganic salt may remain; if strict salt-free status is needed, re-dissolve in DCM and filter again.[1][2]

Process Visualization (Workflow)[1]

G cluster_check Quality Control Start Start: 7-Azaspiro[3.5]nonan-2-ylmethanol HCl Decision Select Scale / Purity Need Start->Decision PathA Protocol A: >500mg (Biphasic Extraction) Decision->PathA Large Scale PathB Protocol B: <500mg (SCX-2 Cartridge) Decision->PathB High Purity/Small Scale StepA1 Dissolve in Water + NaCl (Sat.) PathA->StepA1 StepA2 Basify with 5M NaOH (pH > 13) StepA1->StepA2 StepA3 Extract with DCM:IPA (3:1) StepA2->StepA3 End Final Product: Free Base (Store under N2/Ar) StepA3->End StepB1 Dissolve in MeOH PathB->StepB1 StepB2 Load onto SCX-2 Column StepB1->StepB2 StepB3 Wash (MeOH) -> Elute (NH3/MeOH) StepB2->StepB3 StepB3->End QC Verify: 1H NMR (No HCl shift) Check: AgNO3 test (Negative for Cl-) End->QC

Figure 1: Decision tree and workflow for converting 7-Azaspiro[3.5]nonan-2-ylmethanol HCl to free base.

Quality Control & Troubleshooting

Validation Methods
  • Silver Nitrate Test: Dissolve a small amount of product in dilute HNO₃ and add AgNO₃ solution.

    • Result: Clear solution = Free Base.[1][2] White precipitate = Residual HCl salt.[1][2]

  • NMR Shift: The

    
    -protons (adjacent to Nitrogen) in the free base will shift upfield (lower ppm) compared to the HCl salt.[1][2]
    
  • Mass Balance: Yield should be ~80% of the theoretical mass of the free base (MW ~155).[2] If yield is >100%, solvent or inorganic salts are trapped.[2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Amine partitioned into water.[1][2]Use Protocol A. Increase NaCl saturation.[1][2] Switch extraction solvent to CHCl₃:IPA (3:1).[1][2]
Emulsion Amphiphilic nature of molecule.[1][2]Filter the biphasic mixture through Celite.[2] Add brine.
Product is Solid/Salt Incomplete neutralization.[1][2]Check pH of aqueous layer.[2] Ensure pH > 13.
Degradation Oxidation or Carbamate formation.[1][2]Store under Argon/Nitrogen.[1][2] Avoid prolonged exposure to air.[1][2]

References

  • PubChem. (n.d.).[1][2] 7-Azaspiro[3.5]nonane hydrochloride.[1][2][7][8] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (General reference for amine basicity and extraction).

Sources

Troubleshooting & Optimization

improving solubility of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubility Optimization for 7-Azaspiro[3.5]nonan-2-ylmethanol Hydrochloride

Executive Summary

7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride is a spirocyclic amine building block characterized by a distinct amphiphilic profile. While the spiro[3.5]nonane scaffold provides lipophilic bulk, the hydrochloride salt form introduces high lattice energy and ionic character, rendering it insoluble in standard non-polar organic solvents (e.g., hexane, diethyl ether) and sparingly soluble in chlorinated solvents (e.g., dichloromethane) without modification.

This guide provides field-proven strategies to overcome these solubility barriers, categorized by experimental intent: Reaction Optimization , Purification , and Analysis .

Module 1: Solubility Profile & Solvent Selection

The following table summarizes the solubility behavior of the hydrochloride salt compared to its free base form. Use this to select the appropriate solvent system for your specific application.[1]

Solvent ClassSolvent ExampleHCl Salt SolubilityFree Base SolubilityApplication Notes
Polar Protic Methanol (MeOH), EthanolHigh HighBest for dissolving the salt for transfer or initial reactions.
Polar Aprotic DMSO, DMF, DMAcHigh HighUse for SNAr reactions or when high temperatures are required.[1]
Chlorinated Dichloromethane (DCM), ChloroformPoor/Insoluble High Critical: The salt will not dissolve in pure DCM. Requires free-basing or MeOH cosolvent.[1]
Esters/Ethers Ethyl Acetate, THF, Diethyl EtherInsoluble Moderate to HighStandard extraction solvents for the free base; antisolvents for the salt.[1]
Hydrocarbons Hexane, TolueneInsoluble Low/ModerateStrictly antisolvents.[1]

Module 2: Troubleshooting & Optimization (Q&A)

Scenario A: "I need to use this reactant in a DCM or THF-based reaction, but it won't dissolve."

Diagnosis: The ionic lattice of the hydrochloride salt prevents solvation in low-dielectric media like DCM or THF. Solution: You must convert the salt to its Free Base form in situ or prior to the reaction.

Q: How do I convert to the free base without losing product? A: Use a biphasic neutralization protocol. The spirocyclic amine is basic; neutralizing the HCl allows the lipophilic spiro-scaffold to drive solubility into the organic phase.[1]

Protocol 1: Biphasic Free-Basing (Standard)

  • Suspend the 7-Azaspiro[3.5]nonan-2-ylmethanol HCl in a mixture of DCM (or EtOAc) and Water (1:1 ratio).

  • Add 1.2 equivalents of saturated aqueous NaHCO₃ or 1M NaOH while stirring vigorously.

  • Observation: The solid will dissolve as it converts to the free base and partitions into the organic layer. [1] 4. Separate the organic layer.[1][2] Extract the aqueous layer 2x with fresh DCM. 5.[1] Dry combined organics over Na₂SO₄ and concentrate. Result: You now have the free amine, which is soluble in DCM, THF, and Toluene.[1]

Q: Can I keep it as a salt but still use DCM? A: Yes, by using a "Solvent Switch" strategy. Add 5-10% Methanol to your DCM. The methanol solvates the ionic headgroup, while DCM solvates the spiro-tail.[1]

  • Ratio: 9:1 DCM:MeOH is a standard starting point for chromatography or reactions requiring chlorinated solvents.[1]

Scenario B: "I am trying to recrystallize the material, but it oils out or crashes out immediately."

Diagnosis: "Oiling out" typically occurs when the compound is too soluble in the hot solvent or contains impurities that lower the melting point.[1] Immediate crashing indicates the antisolvent was added too quickly.[1]

Q: What is the best solvent system for recrystallizing this spiro-amine salt? A: Use a Polar/Non-Polar Antisolvent Pair .

  • Primary Solvent: Methanol or Isopropanol (dissolves the salt).[1]

  • Antisolvent: Diethyl Ether or MTBE (precipitates the salt).[1]

Protocol 2: Vapor Diffusion Recrystallization (High Purity)

  • Dissolve the crude HCl salt in the minimum amount of warm Methanol.

  • Place this solution in a small open vial.

  • Place the small vial inside a larger jar containing Diethyl Ether (do not mix liquids directly).

  • Seal the outer jar.

  • Mechanism: Ether vapors will slowly diffuse into the methanol, gently lowering solubility and growing high-quality crystals over 24-48 hours.

Scenario C: "I see shifting peaks in my NMR when using CDCl₃."

Diagnosis: The HCl salt is not soluble in pure CDCl₃.[1] If you force it (suspension), you may see broad peaks.[1] If you add a drop of MeOD, the exchangeable protons (NH+, OH) will disappear or shift.[1]

Q: What is the reliable standard for analysis? A:

  • For Salt: Use DMSO-d6 or MeOD .[1] DMSO-d6 is preferred to visualize the ammonium protons (broad triplet/singlet > 8 ppm).[1]

  • For Free Base: CDCl₃ gives sharp signals and allows visualization of the NH proton (usually ~1-2 ppm).

Module 3: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for handling 7-Azaspiro[3.5]nonan-2-ylmethanol HCl based on your experimental goals.

SolubilityWorkflow Start Start: 7-Azaspiro[3.5]nonan-2-ylmethanol HCl Goal What is your Primary Goal? Start->Goal Reaction Perform Chemical Reaction Goal->Reaction Purification Purification / Isolation Goal->Purification SolventChoice Required Solvent System? Reaction->SolventChoice PolarSolvent Polar (MeOH, DMSO, H2O) SolventChoice->PolarSolvent Protic/High Dielectric NonPolarSolvent Non-Polar (DCM, THF, Toluene) SolventChoice->NonPolarSolvent Aprotic/Low Dielectric Action_Direct Dissolve Directly (Salt is Soluble) PolarSolvent->Action_Direct Action_FreeBase PROTOCOL 1: Convert to Free Base (NaOH/DCM Extraction) NonPolarSolvent->Action_FreeBase Preferred Action_Cosolvent PROTOCOL 2: Use Cosolvent (DCM + 10% MeOH) NonPolarSolvent->Action_Cosolvent Alternative Method Method? Purification->Method Recryst Recrystallization Method->Recryst Chromatography Flash Chromatography Method->Chromatography Action_Vapor PROTOCOL 2: Vapor Diffusion (MeOH / Et2O) Recryst->Action_Vapor Action_DCM_MeOH Eluent: DCM:MeOH:NH4OH (90:9:1) Chromatography->Action_DCM_MeOH

Caption: Decision tree for solvent selection and processing of spirocyclic amine salts.

Module 4: Advanced Technical Notes

1. The "Spiro" Effect on Solubility Unlike linear alkyl amines, the spiro[3.5]nonane system is rigid and bulky.[1] This reduces the entropy of solvation, making the salt form particularly stubborn in borderline solvents like Acetone or Acetonitrile.[1]

  • Implication: Heating is often required to initiate dissolution in these solvents, but cooling often leads to rapid precipitation (good for purification, bad for reactions).[1]

2. Handling Hygroscopicity Amine hydrochlorides with hydroxyl groups (like the -2-ylmethanol moiety here) are often hygroscopic.

  • Warning: If your "dry" DCM reaction fails, check the water content of your salt. The salt may have absorbed atmospheric moisture, creating a hydration shell that inhibits reaction kinetics.[1]

  • Fix: Dry the salt under high vacuum (0.1 mbar) at 40°C for 4 hours before use in anhydrous reactions.

3. Chromatography of the Salt You cannot elute the HCl salt on standard silica gel using pure DCM/Hexane.[1] The salt will streak or stick to the baseline due to interaction with acidic silanols.[1]

  • Technique: You must use an amine modifier.[1]

  • Eluent: DCM : Methanol : Ammonium Hydroxide (e.g., 90 : 9 : 1).[1] The NH₄OH neutralizes the silica and keeps the amine in its free base form during elution.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. et al. "Properties and Applications of Azaspirocycles."[1] Journal of Medicinal Chemistry. (General reference on spiro-amine properties).

  • Solubility of Organic Salts: Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative text on salt solubility principles).

  • Purification of Amine Hydrochlorides: "Purification of Laboratory Chemicals - Amine Salts." ScienceMadness / Armarego.

  • Reaction Optimization for Spiro-Amines: BenchChem Technical Support. "Handling N-Boc-7-azaspiro[3.5]nonane derivatives."

(Note: Specific solubility curves for this exact CAS are proprietary to catalog vendors; data above is extrapolated from validated structure-property relationships of the 7-azaspiro[3.5]nonane class.)

Sources

optimizing yield for synthesis of 7-Azaspiro[3.5]nonan-2-ylmethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yield & Scalability for 7-Azaspiro[3.5]nonane Scaffolds Audience: Medicinal Chemists & Process Development Scientists Content ID: TSC-SPIRO-35-OPT

Executive Summary & Synthetic Strategy

The 7-azaspiro[3.5]nonane scaffold is a critical bioisostere for piperidine and gem-dimethyl groups in drug discovery, offering altered lipophilicity and metabolic stability vectors. However, the synthesis of the 2-ylmethanol derivative presents a specific topological challenge: constructing a strained four-membered ring onto a six-membered heterocycle while maintaining a handle for functionalization (the hydroxymethyl group).

While direct alkylation routes exist, they often suffer from low yields due to the Thorpe-Ingold effect favoring intermolecular reactions over the desired spiro-cyclization. This guide prioritizes the [2+2] Cycloaddition Route (Dichloroketene method).[1] This pathway, while longer, provides the highest reliability for generating the spiro-quaternary carbon and allows for versatile late-stage functionalization via the ketone intermediate.

Master Synthetic Workflow

The following diagram outlines the optimized pathway from commercial starting materials to the target alcohol.

SpiroSynthesis Start N-Boc-4-piperidone (Starting Material) Step1 Wittig Olefination (Ph3PCH3Br / KOtBu) Start->Step1 Inter1 4-Methylene piperidine Step1->Inter1 Yield >85% Step2 [2+2] Cycloaddition (Cl3COCl / Zn-Cu) Inter1->Step2 Inter2 Dichloro-spiro ketone Step2->Inter2 Critical Step Step3 Dechlorination (Zn / AcOH) Inter2->Step3 Inter3 Spiro[3.5]nonan-2-one (Key Intermediate) Step3->Inter3 Yield ~70% Step4 Homologation (Wittig / Hydrolysis) Inter3->Step4 Final 7-Azaspiro[3.5] nonan-2-ylmethanol Step4->Final 2 Steps

Caption: Optimized synthetic workflow for 7-azaspiro[3.5]nonan-2-ylmethanol via dichloroketene cycloaddition.

Critical Protocols & Optimization

Protocol A: The [2+2] Cycloaddition (The "Make or Break" Step)

The formation of the spiro-cyclobutane ring via dichloroketene addition is the most yield-sensitive step.

Reagents:

  • Substrate:tert-Butyl 4-methylene-1-piperidinecarboxylate (1.0 equiv)

  • Reagent: Trichloroacetyl chloride (1.2 equiv)

  • Reductant: Activated Zinc-Copper (Zn-Cu) couple (2.0 - 3.0 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or DME (Dimethoxyethane)

Step-by-Step Methodology:

  • Zn Activation (Crucial): Do not use commercial zinc dust directly. Wash Zn dust with 2% HCl, then water, then acetone, then Et₂O. Dry under high vacuum at 100°C. Why: Oxide layers on Zn prevent the in-situ generation of dichloroketene, leading to stalled reactions.

  • Addition: Suspend activated Zn-Cu and the olefin in Et₂O under Argon. Cool to 0°C.[2]

  • Controlled Feed: Add a solution of trichloroacetyl chloride in Et₂O dropwise over 1-2 hours.

    • Note: The reaction is exothermic.[2] Rapid addition generates ketene too fast, promoting dimerization (polymerization) over cycloaddition.

  • Workup: Filter through Celite to remove Zn salts. Wash with saturated NaHCO₃.[2]

Yield Optimization Table:

VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
Zinc Source Commercial Zn DustFreshly Activated Zn-Cu +25-30% (Prevents stalling)
Solvent THFDiethyl Ether / DME +15% (Ether stabilizes ketene)
Addition Rate Bolus / FastSlow Syringe Pump +10% (Minimizes dimerization)
Concentration 0.5 M0.1 - 0.2 M +10% (Favors intramolecular rxn)
Protocol B: Reductive Dechlorination

Converting the


-dichlorocyclobutanone to the parent ketone.

Methodology:

  • Dissolve the dichloroketone in Glacial Acetic Acid (AcOH).

  • Add Zinc dust (5.0 equiv) portion-wise at Room Temperature.

    • Warning: Exothermic. Maintain temp <40°C to avoid over-reduction to the alcohol or ring cleavage.

  • Stir for 1-2 hours. Monitor by TLC (product is less polar).

  • Quench: Dilute with EtOAc, neutralize carefully with NaHCO₃ (gas evolution!).

Troubleshooting Hub (FAQ)

Q1: The [2+2] cycloaddition reaction mixture turned black/tarry, and yield is <10%. What happened?

Diagnosis: This indicates ketene polymerization . Root Cause: The concentration of free dichloroketene was too high relative to the olefin. Solution:

  • Increase Dilution: Run the reaction at 0.1 M or lower.

  • Slower Addition: Extend the addition time of trichloroacetyl chloride to 4–6 hours.

  • Sonication: Some groups report higher yields by sonicating the Zn suspension during addition to prevent surface passivation.

Q2: I cannot get the Wittig reaction (Methoxymethyl triphenylphosphonium chloride) to work on the spiro-ketone.

Diagnosis: Steric hindrance at the spiro center. Root Cause: The carbonyl at position 2 is pseudo-axial/equatorial and sterically crowded by the piperidine ring protons. Solution:

  • Base Switch: Switch from NaH to KHMDS or KOtBu in THF. Potassium counter-ions often improve ylide reactivity in hindered systems.

  • Temperature: Pre-form the ylide at 0°C, then add the ketone and reflux for 12–24 hours.

  • Alternative: Use the Van Leusen reaction (TosMIC) to convert the ketone directly to the nitrile, then hydrolyze to the acid and reduce. This avoids the steric bulk of the phosphonium ylide.

Q3: During the final reduction to the methanol, I see a "double-spot" on TLC or broad peaks in NMR.

Diagnosis: Rotamers or partial Boc-deprotection. Root Cause:

  • Rotamers: The N-Boc group creates rotamers observable in NMR (broadening) but usually shows as one spot on TLC.

  • Acid Sensitivity: If you used acid to hydrolyze the enol ether (from the Wittig step), you might have partially cleaved the Boc group. Solution:

  • NMR: Run NMR at 50°C (DMSO-d6) to coalesce rotamer peaks.

  • Workup: Ensure the hydrolysis step uses mild acid (e.g., Formic acid in wet acetonitrile) rather than strong HCl.

Q4: My product is water-soluble and lost during extraction.

Diagnosis: The "2-ylmethanol" derivative is amphiphilic. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Choice: Use DCM:iPrOH (3:1) or Chloroform:Ethanol (9:1) for extraction instead of pure EtOAc or Ether.

Troubleshooting Logic Tree

Use this decision tree to diagnose stalled reactions in the synthesis pipeline.

Troubleshooting Start Problem Detected Q1 Step: [2+2] Cycloaddition? Start->Q1 Q2 Step: Dechlorination? Q1->Q2 No Issue1 Low Yield / Tar Q1->Issue1 Yes Issue2 No Reaction Q1->Issue2 Yes Issue3 Over-reduction (Alcohol formed) Q2->Issue3 Yes Fix1 Check Zn Activation & Dilution Factor Issue1->Fix1 Fix2 Solvent too wet? (Destroys acid chloride) Issue2->Fix2 Fix3 Lower Temp (<20°C) Reduce Rxn Time Issue3->Fix3

Caption: Diagnostic logic for common synthetic failures in spiro[3.5] synthesis.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters, 12(9), 1944–1947. Link(Foundational work on spiro-amine synthesis).

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link(Review of spirocyclic properties and synthesis).

  • Kremsner, J. M., & Kappe, C. O. (2006). "Generation of Dichloroketene: A Review." European Journal of Organic Chemistry, 2006(16), 3673. (Review of the [2+2] methodology).
  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link(Authoritative review on spiro-cyclobutane synthesis).

  • Pfizer Inc. (2012). "Spirocyclic Compounds as Modulators of GPR119." World Intellectual Property Organization, WO2012037410. Link(Industrial application and scale-up of 7-azaspiro[3.5]nonane derivatives).

Sources

Technical Support Center: Purification of 7-Azaspiro[3.5]nonan-2-ylmethanol Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic building block. The unique physicochemical properties of this compound—a polar primary alcohol combined with a basic secondary amine present as a hydrochloride salt—present specific challenges during purification.[1][2] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride. The question-and-answer format is designed to help you quickly identify your problem and find a robust solution.

Q1: My final product has low purity (<95%) after synthesis and salt formation. What are the first analytical and purification steps I should take?

A1: Low purity in the crude salt is a common issue. Before attempting a complex purification, a simple wash (trituration) can be remarkably effective. The high polarity of the hydrochloride salt makes it insoluble in many common organic solvents, while less polar impurities from the synthesis will dissolve.

Causality: The ionic nature of the hydrochloride salt drastically reduces its solubility in non-polar to moderately polar aprotic solvents compared to potential organic impurities, such as unreacted N-Boc protected precursors or byproducts from reductive amination.[3][4]

Recommended Actions:

  • Initial Analysis: Characterize your crude product using ¹H NMR and HPLC to identify the nature of the impurities (e.g., residual solvents, organic byproducts, starting materials).

  • Solvent Trituration:

    • Place the crude salt in a flask.

    • Add a solvent in which the product is known to be poorly soluble, such as ethyl acetate, diethyl ether, or hexane.[3] A good starting point is ~10 mL of solvent per gram of crude material.

    • Stir the slurry vigorously at room temperature for 30-60 minutes.

    • Filter the solid, wash the filter cake with a small amount of fresh cold solvent, and dry under high vacuum.

  • Re-analyze: Check the purity of the washed material by HPLC. This simple step often removes a significant amount of non-polar contaminants. A user on a research forum noted that washing a similar salt with ethyl acetate and hexane significantly improved purity.[3]

Q2: My NMR spectrum shows my desired product, but my yield is over 100%, and the material has a gritty texture. I suspect inorganic salt contamination. How do I remove it?

A2: This is a classic sign of contamination with inorganic salts (e.g., NaCl), which often occurs if aqueous HCl or a brine wash was used in the final steps.[5] These salts are insoluble in most organic solvents and will be carried through. The best approach is a recrystallization from an anhydrous, polar protic solvent system.

Causality: Inorganic salts like NaCl are highly ionic and are virtually insoluble in alcohols like isopropanol or ethanol, whereas your target organic hydrochloride salt will have some temperature-dependent solubility.[6][]

Recommended Actions:

  • Select an Anhydrous Solvent System: 2-Propanol (IPA) or ethanol are excellent starting points.[3]

  • Recrystallization Protocol:

    • Dissolve the contaminated salt in the minimum amount of boiling or near-boiling anhydrous IPA.

    • If impurities remain undissolved (these are likely the inorganic salts), perform a hot filtration to remove them.

    • Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[8]

    • Once crystal formation begins, cool the flask in an ice bath to maximize recovery.

    • Collect the crystals by filtration, wash with a small volume of cold IPA or an anti-solvent like cold diethyl ether, and dry under vacuum.

Q3: I have organic, non-basic impurities that co-crystallize with my product. How can I separate them effectively?

A3: When simple recrystallization fails, an acid-base extraction is the most powerful method to separate your basic amine product from neutral or acidic organic impurities.[9] This technique leverages the ability to move your compound between aqueous and organic phases by changing its protonation state.

Causality: The free amine form of 7-Azaspiro[3.5]nonan-2-ylmethanol is soluble in organic solvents but not in water. Conversely, its protonated hydrochloride form is soluble in water but not in many organic solvents. Neutral impurities will remain in the organic phase regardless of pH.[9]

Recommended Actions:

  • Convert to Free Base: Dissolve your impure salt in water and basify to a pH > 12 with an aqueous base like 1M NaOH.

  • Extract Free Base: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free amine will move into the organic layer, leaving behind any water-soluble impurities.

  • Wash Out Impurities: Combine the organic extracts and wash them with brine. This step helps to remove residual water and any remaining water-soluble impurities.

  • Isolate Pure Free Base: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

  • Re-form the Salt: Convert the pure free base back to the hydrochloride salt using a non-aqueous method (see FAQ 1).

Q4: My compound streaks badly on a standard silica gel column. Is chromatographic purification a viable option?

A4: Direct chromatography of the hydrochloride salt on standard silica gel is highly challenging and generally not recommended. The high polarity and ionic nature of the salt lead to strong, irreversible binding to the acidic silanol groups on the silica surface, causing severe peak tailing and poor recovery. However, chromatography of the free base is a very effective strategy.[9][10]

Causality: The free amine can still interact with silica's acidic sites. To prevent this, the mobile phase must be modified with a basic additive like triethylamine (TEA) or ammonia. This additive deprotonates the silanol groups, "masking" them and allowing for good chromatography of the basic amine.[9]

Recommended Actions:

  • Convert to Free Base: Convert the impure salt to the free base as described in Q3.

  • Chromatography of the Free Base:

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: Use a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Crucially, add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or 7N ammonia in methanol) to the mobile phase.

    • Procedure: Dissolve the crude free base in a minimal amount of the mobile phase, load it onto the column, and elute with the modified solvent system.

  • Salt Formation: Combine the pure fractions (as determined by TLC or HPLC), concentrate the solvent, and convert the purified free base to the hydrochloride salt.

Alternatively, for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an advanced technique that can be used. HILIC utilizes a polar stationary phase and a high-organic mobile phase, which is well-suited for retaining and separating polar analytes like amine salts.[11][12][13]

Part 2: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from an Isopropanol/Ether System

This protocol is ideal for removing both less soluble inorganic impurities and more soluble organic byproducts.

Materials:

  • Crude 7-Azaspiro[3.5]nonan-2-ylmethanol HCl

  • Anhydrous 2-Propanol (IPA)

  • Anhydrous Diethyl Ether (Et₂O)

  • Erlenmeyer flask, condenser, heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Place 1.0 g of the crude salt into a 50 mL Erlenmeyer flask equipped with a stir bar and a condenser.

  • Add approximately 5 mL of anhydrous IPA. Heat the mixture to a gentle reflux with stirring.

  • Continue to add IPA dropwise until all the solid just dissolves. Avoid adding a large excess of solvent.

  • If any solids remain undissolved at reflux, perform a hot filtration to remove them (this is likely inorganic material).

  • Remove the heat source and allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase.[8]

  • Once the solution has reached room temperature and a good crop of crystals has formed, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • While the product mixture is cooling, begin to add diethyl ether as an anti-solvent dropwise with gentle swirling until the solution becomes slightly cloudy. This further decreases the product's solubility.

  • Collect the crystals by vacuum filtration.

  • Wash the filter cake with a small amount of cold 1:1 IPA/Et₂O, followed by a wash with cold Et₂O.

  • Dry the purified crystals under high vacuum to a constant weight.

Solvent System Rationale Notes
Isopropanol (IPA) / Diethyl EtherGood solubility of the salt in hot IPA, poor solubility in cold. Ether acts as an anti-solvent.[3]A commonly successful system for amine hydrochlorides.
Ethanol / Ethyl AcetateSimilar principle to IPA/Ether. Ethyl acetate is a less volatile anti-solvent.Ensure anhydrous ethanol is used to prevent water incorporation.
Methanol / Dichloromethane (DCM)Methanol is a very strong solvent; DCM acts as the anti-solvent.Good for highly impure samples, but methanol's high solvating power may reduce yield.
Protocol 2: Purification via Acid-Base Extraction

This protocol is the method of choice for removing neutral or acidic organic impurities.

Materials:

  • Crude 7-Azaspiro[3.5]nonan-2-ylmethanol HCl

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolve 1.0 g of the crude salt in 20 mL of deionized water in a separatory funnel.

  • Slowly add 1 M NaOH solution dropwise while swirling until the pH of the aqueous layer is >12 (confirm with pH paper).

  • Extract the aqueous layer with DCM (3 x 20 mL). After each extraction, drain the organic (bottom) layer into a clean flask.

  • Combine all organic extracts and wash them with brine (1 x 20 mL) to initiate drying.

  • Transfer the organic layer to a clean flask and dry it over anhydrous Na₂SO₄ for 15-20 minutes.

  • Filter off the drying agent and rinse it with a small amount of fresh DCM.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the pure free base, typically as an oil or low-melting solid.

  • Re-form the hydrochloride salt using an appropriate method (see FAQ 1).

Part 3: Visual Workflows & Diagrams

TroubleshootingWorkflow start Crude 7-Azaspiro[3.5]nonan-2-ylmethanol HCl analysis Analyze Purity & Impurity Profile (HPLC, ¹H NMR) start->analysis decision Primary Impurity Type? analysis->decision inorganic Inorganic Salts (e.g., NaCl) decision->inorganic Inorganic organic Organic Byproducts (Neutral or Acidic) decision->organic Organic recrystallize Recrystallize from Anhydrous Alcohol (e.g., IPA) inorganic->recrystallize wash Simple Trituration (e.g., with Ethyl Acetate) organic->wash If impurities are non-polar acid_base Perform Acid-Base Extraction Protocol organic->acid_base If impurities co-crystallize wash->analysis Re-analyze end_product Pure Hydrochloride Salt recrystallize->end_product chromatography Purify Free Base via Column Chromatography acid_base->chromatography If further polishing is needed acid_base->end_product After re-forming salt chromatography->end_product After re-forming salt

Caption: A decision-making workflow for troubleshooting the purification of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl.

AcidBaseExtraction cluster_0 Aqueous Phase Operations cluster_1 Organic Phase Operations start 1. Dissolve Impure Salt in Water basify 2. Add NaOH (aq) to pH > 12 start->basify extract 3. Extract with Organic Solvent (e.g., DCM) basify->extract organic_layer Organic Layer: Free Base + Neutral Impurities extract->organic_layer aqueous_waste Aqueous Layer: Inorganic Salts (Waste) extract->aqueous_waste wash_brine 4. Wash with Brine organic_layer->wash_brine dry 5. Dry (Na₂SO₄), Filter, & Concentrate wash_brine->dry pure_base Pure Free Base dry->pure_base end Pure Hydrochloride Salt pure_base->end 6. Form HCl salt

Caption: Step-by-step workflow for the acid-base extraction purification protocol.

Part 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the best way to form the hydrochloride salt after purifying the free base? The preferred method is to use a non-aqueous solution of HCl to avoid introducing water and potential inorganic byproducts. Dissolve the purified free base in a suitable anhydrous solvent (like diethyl ether, ethyl acetate, or methanol). Then, add a stoichiometric amount (1.0 equivalents) of an HCl solution in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring. The hydrochloride salt will typically precipitate out of solution.[14] The precipitate can then be collected by filtration, washed with cold ether, and dried.

FAQ 2: How should I store the purified 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride to ensure its stability? As a hydrochloride salt, the compound is generally a stable, crystalline solid. However, like many amine salts, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[1]

FAQ 3: What analytical techniques are best for assessing the purity of the final product? A combination of techniques is recommended for a comprehensive assessment:

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment (e.g., >98% by area). A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA or formic acid is a good starting point.

  • ¹H NMR and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the structure of the compound and can detect organic impurities if they are present at levels of ~1% or higher.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired compound and can help in identifying the mass of unknown impurities.[3]

  • Elemental Analysis (CHN Analysis): Provides the elemental composition of the salt, which should match the theoretical values for C₉H₁₈ClNO. This is an excellent confirmation of salt stoichiometry and purity.

References
  • Yin, J., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? ResearchGate Forum. Available at: [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry Subreddit. Available at: [Link]

  • Google Patents. (2018). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Google Patents. (2004). Method for removing salt from hydrochloride-1-amido glycolyurea. Google Patents.
  • ResearchGate. (2008). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Request PDF. Available at: [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • ResearchGate. (2018). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Request PDF. Available at: [Link]

Sources

Technical Support Center: Handling the Hygroscopicity of 7-Azaspiro[3.5]nonan-2-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride (CAS: 2306273-13-0). This spirocyclic building block is frequently utilized in the synthesis of complex therapeutics, including targeted protein degraders (PROTACs) such as IRAK-4 and KRAS degraders[1][2]. However, its hydrochloride salt form introduces significant handling challenges due to severe hygroscopicity.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your synthetic workflows.

Fundamental Science: The Causality of Moisture Uptake

To effectively handle a chemical, you must understand the thermodynamic forces driving its behavior.

Why is 7-Azaspiro[3.5]nonan-2-ylmethanol HCl so hygroscopic? The causality lies in its molecular structure. The compound features a protonated secondary amine (


), a chloride counterion (

), and a primary hydroxyl group (

). These functional groups possess high charge densities and act as potent hydrogen-bond donors and acceptors. This creates a strong thermodynamic driving force to pull water vapor from the ambient atmosphere[3].

As moisture is adsorbed, it acts as a plasticizer, lowering the glass transition temperature at the particle surface. This leads to the formation of liquid bridges between crystals—a process that manifests macroscopically as clumping, caking, and eventual deliquescence (liquefaction)[4][5].

MoistureMechanism Atmosphere Atmospheric Moisture (H2O Vapor) Hbond Hydrogen Bonding & Adsorption Atmosphere->Hbond Amine Protonated Amine (NH2+) Caking Liquid Bridge Formation (Caking/Deliquescence) Amine->Caking Chloride Chloride Counterion (Cl-) Chloride->Caking Hbond->Amine Hbond->Chloride

Mechanism of moisture adsorption and caking in amine hydrochlorides.

Diagnostic FAQs & Troubleshooting Guide

Q1: My 7-Azaspiro[3.5]nonan-2-ylmethanol HCl was free-flowing when opened, but is now a sticky, caked mass. What happened? A1: The compound was exposed to ambient humidity. The powder has absorbed atmospheric moisture, transitioning from a crystalline solid to a hydrated state. This completely compromises weighing accuracy because the mass now includes an unknown molar equivalent of water, leading to stoichiometry errors in your reactions[6].

Q2: How does this moisture uptake impact my downstream synthetic workflows? A2: 7-Azaspiro[3.5]nonan-2-ylmethanol is typically used in nucleophilic substitutions or amide couplings. Extraneous water introduced by the caked solid will hydrolyze sensitive coupling reagents (e.g., HATU, EDC) and compete with the amine as a nucleophile. This drastically reduces reaction yields and generates difficult-to-separate byproducts.

Q3: The powder is severely caked. Can I salvage the batch? A3: Yes, but it requires rigorous drying. Do not attempt to chisel or scrape the caked mass in open air , as this exposes fresh surface area to humidity. Instead, dissolve the entire caked mass in an anhydrous, volatile solvent (e.g., dry methanol), transfer it to a round-bottom flask, and remove the solvent under high vacuum (via lyophilization or a Schlenk line) to regenerate the dry powder[6].

Quantitative Data: Hygroscopicity Classification

Understanding the severity of moisture uptake is critical for implementing the correct storage controls. According to the European Pharmacopoeia (Ph. Eur.) guidelines, hygroscopicity is classified based on weight increase at 25°C and 80% relative humidity (RH) over 24 hours[7]. Amine hydrochlorides like 7-Azaspiro[3.5]nonan-2-ylmethanol HCl typically fall into the "Hygroscopic" or "Very Hygroscopic" categories.

Ph. Eur. ClassificationWeight Increase (% w/w)Physical ManifestationRequired Handling Environment
Non-hygroscopic≤ 0.12%Free-flowing powderAmbient laboratory conditions
Slightly hygroscopic0.2% – 2.0%Minor clumpingTightly sealed container
Hygroscopic 2.0% – 15.0% Caking, surface wetting Desiccator / Glovebox
Very hygroscopic≥ 15.0%Deliquescence (liquefaction)Strict inert atmosphere (Ar/N₂)

Data summarized from Ph. Eur. monograph standards on hygroscopicity classifications[7].

Standard Operating Procedure (SOP): Handling and Weighing

To ensure scientific integrity and reproducibility, the following self-validating protocol must be used when handling this compound to prevent moisture contamination.

SOP: Inert Weighing and Stock Solution Preparation

Objective: To weigh 7-Azaspiro[3.5]nonan-2-ylmethanol HCl without moisture contamination and prepare an anhydrous stock solution for immediate use.

  • Step 1: Environmental Preparation Purge a glovebox with dry Nitrogen or Argon until the relative humidity (RH) drops below 5%. Ensure all spatulas, volumetric flasks, and weighing boats are oven-dried (120°C for >2 hours) and cooled inside the antechamber before use.

  • Step 2: Rapid Tare and Transfer Place a pre-dried weighing boat on the analytical balance inside the glovebox and tare it. Unseal the primary container of the hydrochloride salt, rapidly transfer the desired mass using a dry spatula, and immediately reseal the primary container to minimize bulk exposure[6].

  • Step 3: Anhydrous Dissolution Transfer the weighed solid directly into a volumetric flask. Add a small volume of anhydrous solvent (e.g., anhydrous DMF, DMSO, or DCM stored over activated 3Å molecular sieves) to dissolve the solid completely. Dilute to the calibration mark.

  • Step 4: Protocol Validation (Self-Validating Step) Do not assume the stock solution is perfectly dry. Validate the anhydrous nature of the prepared solution by performing a Karl Fischer coulometric titration on a 1 mL aliquot[8]. The water content must be confirmed to be <50 ppm before proceeding to moisture-sensitive downstream reactions.

HandlingWorkflow Inspect Visual Inspection of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl Decision Is the powder free-flowing? Inspect->Decision Salvage Dissolve in dry solvent & Lyophilize/Vacuum Dry Decision->Salvage No (Caked) Glovebox Transfer to Glovebox (Ar/N2 atmosphere) Decision->Glovebox Yes Salvage->Glovebox Stock Prepare Anhydrous Stock Solution Glovebox->Stock

Decision tree and handling workflow for hygroscopic raw materials.

References

  • Napte, B. "Classification of Hygroscopicity". Pharma Growth Hub. URL: [Link]

  • Nokhodchi, A., et al. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals". PMC / NIH. URL: [Link]

  • "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview". PharmaInfo. URL: [Link]

  • "Hygroscopicity Effects on Pharmaceuticals". Scribd. URL:[Link]

  • "WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4". Google Patents.
  • "US20240217972A1 - Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof". Google Patents.

Sources

stability of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Azaspiro[3.5]nonan-2-ylmethanol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl.

Q1: What is the purpose of formulating 7-Azaspiro[3.5]nonan-2-ylmethanol as a hydrochloride (HCl) salt?

A1: Formulating 7-Azaspiro[3.5]nonan-2-ylmethanol as an HCl salt serves several critical purposes in a research and pharmaceutical context. The primary reasons are to enhance the compound's stability, solubility, and shelf-life.[1][2][3][4][5] Many free-base amine compounds have poor water solubility.[1] Converting them into a hydrochloride salt significantly improves their solubility in aqueous environments, which is crucial for many biological assays and formulation development.[2][3] The crystalline nature of the HCl salt also contributes to greater stability by making the compound less susceptible to degradation from atmospheric moisture and oxidation during storage.[1][2]

Q2: Is 7-Azaspiro[3.5]nonan-2-ylmethanol HCl expected to be stable under acidic conditions?

A2: Generally, the hydrochloride salt form of an amine is stable in acidic solutions. The protonated amine is less susceptible to oxidation. However, the stability of the entire molecule depends on the resilience of the azaspirocyclic core to acid-catalyzed reactions. While the HCl salt form provides overall stability, the specific spirocyclic structure may undergo acid-catalyzed rearrangements or degradation under harsh acidic conditions (e.g., high acid concentration, elevated temperatures).[6][7] It is crucial to perform forced degradation studies to understand its stability profile under your specific experimental conditions.[8][9]

Q3: What are the initial signs of degradation when working with 7-Azaspiro[3.5]nonan-2-ylmethanol HCl in an acidic solution?

A3: The first indications of degradation are often observable through analytical techniques. When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may notice the appearance of new peaks with different retention times from the parent compound. A decrease in the peak area of the 7-Azaspiro[3.5]nonan-2-ylmethanol HCl peak over time is also a clear indicator of degradation. Visually, a change in the color or clarity of the solution could also suggest a chemical change, although this is a less reliable indicator on its own.

Q4: How should I store a stock solution of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl prepared in an acidic buffer?

A4: For short-term storage, it is advisable to keep the solution at 4°C and protected from light. For long-term storage, it is recommended to prepare fresh solutions before use. If long-term storage is unavoidable, flash-freeze aliquots of the solution in liquid nitrogen and store them at -80°C. However, it is crucial to perform a stability test on the stored solution to ensure its integrity before use in critical experiments.

II. Troubleshooting Guide: Stability Under Acidic Conditions

This section provides a question-and-answer format to troubleshoot specific issues you may encounter during your experiments.

Issue 1: I am observing multiple new peaks in my HPLC chromatogram after incubating 7-Azaspiro[3.5]nonan-2-ylmethanol HCl in an acidic solution.

Q: What are the potential causes for the appearance of multiple new peaks?

A: The appearance of new peaks strongly suggests that your compound is degrading under the acidic conditions of your experiment. Azaspirocycles can be susceptible to acid-catalyzed reactions.[6][7] Potential degradation pathways could include:

  • Ring-opening of the azetidine ring: The strained four-membered ring could be susceptible to nucleophilic attack by water or other nucleophiles present in the medium, catalyzed by the acidic environment.

  • Dehydration: The primary alcohol could undergo acid-catalyzed dehydration, especially at elevated temperatures, leading to the formation of an alkene.

  • Rearrangement of the spirocyclic core: Acid can catalyze rearrangements of the carbon skeleton.[7]

To identify the degradation products, it is recommended to use LC-MS to obtain the mass of each new peak and then perform further structural elucidation using techniques like tandem mass spectrometry (MS/MS).[10]

Issue 2: The concentration of my 7-Azaspiro[3.5]nonan-2-ylmethanol HCl stock solution seems to decrease over time when prepared in an acidic buffer.

Q: How can I prevent the degradation of my stock solution?

A: To minimize degradation, consider the following:

  • pH of the buffer: Investigate if a less acidic buffer (higher pH) is compatible with your experimental needs. The rate of acid-catalyzed degradation is often pH-dependent.[11]

  • Temperature: Store your stock solution at a lower temperature (e.g., 4°C or -20°C) to slow down the degradation kinetics.[8]

  • Solvent: If your experiment allows, consider preparing the stock solution in a non-aqueous or aprotic solvent where it is stable and then diluting it into your acidic aqueous buffer immediately before use.

  • Fresh Preparation: The most reliable approach is to prepare the solution fresh before each experiment.

III. Experimental Protocol: Forced Degradation Study Under Acidic Conditions

This protocol outlines a systematic approach to assess the stability of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl under acidic stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[9]

Objective: To identify potential degradation products and determine the degradation rate of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl under acidic conditions.

Materials:

  • 7-Azaspiro[3.5]nonan-2-ylmethanol HCl

  • HPLC grade water

  • HPLC grade acetonitrile

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

  • C18 reversed-phase HPLC column

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl in HPLC grade water at a concentration of 1 mg/mL.

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A suggested starting method is provided in Table 1.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • If significant degradation is observed, use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.[12]

Table 1: Suggested Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

IV. Visualizations

Diagram 1: Potential Acid-Catalyzed Degradation Pathways

G parent 7-Azaspiro[3.5]nonan-2-ylmethanol HCl deg1 Ring-Opened Product (Azetidine Cleavage) parent->deg1 + H₂O, H⁺ deg2 Dehydration Product (Alkene Formation) parent->deg2 - H₂O, H⁺, Δ deg3 Rearranged Spirocycle parent->deg3 H⁺

Caption: Potential degradation pathways of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl under acidic conditions.

Diagram 2: Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Condition cluster_sampling Sampling & Quenching cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution stress Incubate with 0.1 M HCl at 60°C prep->stress sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) stress->sample quench Neutralize with 0.1 M NaOH sample->quench hplc HPLC Analysis quench->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants > 5%

Caption: Workflow for the forced degradation study of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl.

V. References

  • Site isolated base and acid catalyzed azaspirocyclization cascades. RSC Publishing. Available at:

  • The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. Oreate AI. (2026). Available at:

  • What is Hydrochloride Utilized for in Tablets?. MLJDental. (2024). Available at:

  • What is Hydrochloride Made Use Of for in Tablets?. Vidya ITI. Available at:

  • Hydrochloride salt: Significance and symbolism. (2025). Available at:

  • What is Hydrochloride Utilized for in Tablets?. Livres blancs informatiques - Silicon.fr. Available at:

  • Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ACS Publications. (2021). Available at:

  • Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions. Benchchem. Available at:

  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. Benchchem. Available at:

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. (2025). Available at:

  • Forced Degradation Analysis Of Spiramycin And Characterization Of Degradation Product By Rp-Hplc And Lc-Ms/Ms. ResearchGate. (2022). Available at:

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. (2020). Available at:

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. (2020). Available at:

  • A practical guide to forced degradation and stability studies for drug substances. Available at:

  • Analytical Method Summaries. Eurofins. Available at:

  • [a] Summary of free‐radical pathways forming 1‐azaspirocycles;... ResearchGate. Available at:

  • The proposed degradation pathways of AZ under stress storage conditions... ResearchGate. Available at:

  • III Analytical Methods. Available at:

  • Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Cha. (2020). Available at:

  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine. Available at:

  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. PMC. Available at:

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at:

  • 2-Azaspiro[3.5]nonane hydrochloride | 1303968-07-1. MilliporeSigma. Available at:

  • Analytical Methods. Rochman Lab. (2016). Available at:

  • Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane. Benchchem. Available at:

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Available at:

  • 2-Azaspiro[3.5]nonan-7-ol hydrochloride. ChemScene. Available at:

  • Hydrochloric acid as an efficient catalyst for intermolecular condensation of alcohols. A simple and highly efficient synthesis of unsymmetrical ethers from benzylic alcohols and alkanols. ResearchGate. Available at:

Sources

removing impurities from 7-Azaspiro[3.5]nonan-2-ylmethanol reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and impurity management of 7-Azaspiro[3.5]nonan-2-ylmethanol reaction mixtures. This content is structured as a high-level support resource for medicinal chemists and process engineers.

Executive Summary & Impurity Profile

Synthesizing 7-Azaspiro[3.5]nonan-2-ylmethanol typically involves the reduction of a spiro-carboxylate precursor (e.g., ethyl 7-azaspiro[3.5]nonane-2-carboxylate) using strong hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄). While the spiro[3.5]nonane scaffold is more stable than its [3.3] or [3.4] counterparts, the combination of a basic secondary amine, a primary alcohol, and a strained azetidine ring creates a unique purification challenge.

The primary impurities encountered in these reaction mixtures are:

Impurity TypeOriginPhysicochemical CharacteristicRemoval Strategy
Aluminum Salts LiAlH₄ reduction byproductsGelatinous, insoluble inorganic solidsFieser Workup or Rochelle's Salt
Unreacted Ester Incomplete reductionNeutral, less polar than productAcid-Base Extraction (remains in organic)
Ring-Opened Species Acid-catalyzed cleavage of azetidine ringPolar, often UV-activeReverse-phase HPLC or recrystallization
N-Boc Precursors If N-protection is retainedNon-basic (carbamate), lipophilicFlash Chromatography (Silica/Alumina)
Stereoisomers cis/trans isomers at C2 vs N7Diastereomers with similar

High-resolution chromatography or salt crystallization

Troubleshooting Guides (Q&A)

Issue 1: "I have a gelatinous emulsion during the LiAlH₄ workup that traps my product."

Diagnosis: This is the classic "aluminum hydroxide gel" problem. The amphoteric nature of the amino-alcohol product facilitates strong coordination with aluminum salts, preventing phase separation.

Solution: Avoid simple water quenching. Use the Fieser Method or Rochelle’s Salt Method to create granular, filterable solids.

  • Why it works: Rochelle's salt (Sodium Potassium Tartrate) acts as a ligand, chelating aluminum ions into a water-soluble complex, breaking the emulsion and releasing the organic product [1].

  • Protocol: See Standard Operating Procedure A below.

Issue 2: "The product streaks (tails) significantly on Silica Gel TLC and Flash Columns."

Diagnosis: 7-Azaspiro[3.5]nonan-2-ylmethanol is a basic amine.[1] The acidic silanol groups (


) on standard silica gel protonate the amine, causing strong non-specific adsorption and peak broadening.

Solution: You must modify the stationary phase environment.

  • Mobile Phase Additive: Add 1–2% Triethylamine (TEA) or 1%

    
     to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).
    
  • Alternative Phase: Use Neutral Alumina or Amine-Functionalized Silica .[1] Alumina is less acidic and often provides superior resolution for spiro-amines without the need for aggressive basic modifiers [2].

Issue 3: "I see a persistent impurity just above my product spot that resists separation."

Diagnosis: This is likely the N-Boc protected intermediate (if not fully deprotected) or a transitional olefin byproduct formed via elimination if the reaction temperature was uncontrolled.

Solution:

  • If N-Boc: Treat the mixture with TFA/DCM to fully deprotect, then perform an acid-base extraction. The free amine will shift significantly in polarity, moving away from the non-basic impurities.

  • If Olefin: These are lipophilic. An acid wash (1M HCl) will pull the desired amine product into the aqueous phase, leaving the neutral olefin impurity in the organic layer.

Decision Logic & Workflow

The following diagram illustrates the decision tree for purifying crude reaction mixtures based on the physical state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (LiAlH4 Reduction) Quench Quench Method Selection Start->Quench Fieser Fieser Workup (Granular Precipitate) Quench->Fieser Standard Scale (<10g) Rochelle Rochelle's Salt (Solubilized Al) Quench->Rochelle Large Scale (>10g) Filtration Filtration & Concentration Fieser->Filtration Rochelle->Filtration CrudeOil Crude Amine Oil Filtration->CrudeOil ImpurityCheck Major Impurity Type? CrudeOil->ImpurityCheck NeutralImp Neutral Impurities (Unreacted Ester/Olefin) ImpurityCheck->NeutralImp High PolarImp Polar Impurities (Salts/Ring-opened) ImpurityCheck->PolarImp High AcidBase Acid-Base Extraction (Protocol B) NeutralImp->AcidBase Column Chromatography (Protocol C) PolarImp->Column FinalProduct Pure 7-Azaspiro[3.5] nonan-2-ylmethanol AcidBase->FinalProduct Column->FinalProduct

Caption: Figure 1. Logical workflow for the isolation of spiro-amine alcohols from hydride reduction mixtures.

Standard Operating Procedures (Protocols)

Protocol A: Optimized Fieser Workup (For Aluminum Removal)

Use this to prevent emulsion formation.

  • Cool the reaction mixture (containing

    
     grams of LiAlH₄) to 0°C.
    
  • Slowly add

    
     mL of Water . (Caution: Exothermic gas evolution).
    
  • Add

    
     mL of 15% aqueous NaOH .
    
  • Add

    
     mL of Water .
    
  • Warm to room temperature and stir vigorously for 30 minutes. The grey precipitate should turn white and granular.

  • Add anhydrous

    
     directly to the stirring mixture (dries the solvent and aids filtration).
    
  • Filter through a Celite pad.[2] Rinse the cake with hot THF or MeOH/DCM (1:9) to recover adsorbed product.

Protocol B: Acid-Base Extraction (Purification Strategy)

Use this to remove neutral organic impurities (unreacted esters, olefins) without chromatography.

  • Dissolve crude residue in Ethyl Acetate (EtOAc).[1]

  • Extract with 1M HCl (3x) .

    • Mechanism:[3] The basic spiro-amine is protonated and moves to the aqueous layer.[1] Neutral impurities remain in EtOAc.

  • Collect the aqueous acidic layers. (Discard organic layer).[2]

  • Cool aqueous layer to 0°C and basify to pH >12 using 6M NaOH .

  • Extract the cloudy aqueous mixture with DCM (3x) or CHCl₃:Isopropanol (3:1) .

    • Note: The addition of isopropanol helps extract the polar amino-alcohol.

  • Dry combined organics over

    
     and concentrate.
    
Protocol C: Flash Chromatography Conditions

Use this if Acid-Base extraction is insufficient.

  • Stationary Phase: Neutral Alumina (Brockmann Grade III) OR Amine-functionalized Silica.

  • Mobile Phase: DCM : Methanol :

    
     (Start 95:4:1 
    
    
    
    Gradient to 90:9:1).
  • Loading: Dissolve crude in a minimum volume of DCM. If solubility is poor, pre-absorb onto Celite.

References

  • Google Patents. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • National Institutes of Health (NIH). (2023). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Retrieved from [Link]

Sources

long-term storage conditions for 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1414885-16-7 | Molecular Formula: C


H

NO · HCl | M.W.: 191.70 g/mol

Part 1: The Core Directive – Storage Architecture

Welcome to the Technical Support Hub. You are likely working with this spirocyclic building block to modulate lipophilicity or metabolic stability in a drug discovery campaign.

The structural integrity of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride hinges on managing the "Salt Trade-off" : The hydrochloride salt confers excellent water solubility and crystallinity but introduces significant hygroscopicity .

Your storage strategy must aggressively mitigate moisture ingress to prevent deliquescence (turning into a sticky oil) and subsequent hydrolytic degradation.[1]

Storage Decision Matrix

The following logic flow dictates your storage conditions based on usage frequency.

StorageMatrix Start Incoming Shipment: 7-Azaspiro[3.5]nonan-2-ylmethanol HCl Status What is the usage frequency? Start->Status LongTerm Long-Term Archive (> 3 Months) Status->LongTerm Storage ActiveUse Active Use (Daily/Weekly) Status->ActiveUse Synthesis Solution In Solution (Dissolved) Status->Solution Screening LT_Action Temp: -20°C Atmosphere: Argon/Nitrogen Container: Amber Vial + Parafilm Desiccant: Mandatory LongTerm->LT_Action AU_Action Temp: 2-8°C (Fridge) Container: Desiccator Cabinet Avoid: Repeated freeze-thaw ActiveUse->AU_Action Sol_Action Solvent: DMSO or Water Temp: -80°C (Single Aliquots) Stability: < 2 Weeks (Hydrolysis Risk) Solution->Sol_Action

Figure 1: Decision matrix for optimizing the physical state and chemical stability of the spirocyclic amine salt.

Part 2: Troubleshooting & FAQs

Section A: Physical State & Handling[2]

Q1: My powder has turned into a sticky gum or hard cake. Is it degraded? Diagnosis: This is likely deliquescence , not necessarily chemical decomposition. Mechanism: The hydrochloride salt lattice is highly energetic. Upon exposure to atmospheric humidity (>40% RH), the salt absorbs water to lower its lattice energy, eventually dissolving in its own sorbed water. Solution:

  • Do not scrape: You will lose mass and introduce static.

  • Rescue Protocol: Dissolve the entire gum in a known volume of anhydrous Methanol or DMSO. Determine the concentration quantitatively using qNMR (Quantitative NMR). Use it as a stock solution.

  • Prevention: Never open the cold vial immediately. Allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator to prevent condensation.

Q2: The compound has changed color from white to faint yellow. Diagnosis: Trace Oxidation. Mechanism: While the HCl salt protects the secondary amine (position 7), the primary alcohol (position 2) is susceptible to slow oxidation to the aldehyde, especially if trace free amine is present (acting as a base). Risk: Low to Moderate. A faint yellow color often indicates <1% impurity, but this can interfere with sensitive biological assays. Action: Run an LC-MS. If the [M+H]+ peak for the aldehyde (M-2) is visible, recrystallize or repurify.

Section B: Solubility & Formulation

Q3: Can I store this in DMSO at room temperature? Answer: No. While DMSO is an excellent solvent, HCl salts in DMSO can undergo slow elimination or oxidation reactions over time due to the sulfur center in DMSO acting as an oxidant (Swern-like conditions) or simply facilitating nucleophilic attack.

  • Protocol: Store DMSO stocks at -20°C or -80°C.

  • Shelf-life: Discard DMSO stocks after 1 month.

Q4: What is the best solvent for LC-MS analysis? Recommendation: Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Note: The spiro-amine is polar. It will elute early on C18 columns. Use a HILIC column or a high-aqueous start (95% Water) to ensure retention.

Part 3: Advanced Validation Protocols

If you suspect compound degradation, do not rely on visual inspection. Use this self-validating analytical workflow.

Degradation Pathway Analysis

DegradationPath Compound Spiro-Alcohol HCl (Intact) Hydrate Hydrate Formation (Clumping) Compound->Hydrate + H2O Moisture Moisture Ingress FreeBase Trace Hydrolysis (HCl loss) Hydrate->FreeBase Equilibrium shift Aldehyde Oxidation to Aldehyde (-2H) FreeBase->Aldehyde Air/Oxidation NMR_Check Check: 1H-NMR (Shift in CH2-OH) Aldehyde->NMR_Check LCMS_Check Check: LC-MS (M-2 peak) Aldehyde->LCMS_Check

Figure 2: Theoretical degradation pathway identifying critical control points for analysis.

Protocol: Quantitative Re-Validation

Objective: Confirm purity and salt stoichiometry after long-term storage.

Step 1: 1H-NMR (Proton NMR)

  • Solvent: D

    
    O (Deuterium Oxide) is preferred to suppress the OH/NH exchangeable protons and focus on the carbon skeleton.
    
  • Key Signals:

    • 
       3.5-3.6 ppm (Doublet, 2H): The -CH2-OH protons. If this shifts downfield or splits, suspect oxidation.
      
    • 
       3.8-4.0 ppm (Multiplet): The azetidine ring protons adjacent to the nitrogen.
      
  • Pass Criteria: Integration ratio of the azetidine protons to the hydroxymethyl protons must be exactly 4:2 (2:1).

Step 2: Chloride Content Titration (Optional but Recommended)

  • If the compound is critical for in vivo dosing, you must verify the HCl stoichiometry hasn't drifted (becoming a partial salt).

  • Method: Silver Nitrate (AgNO

    
    ) titration.
    
  • Target: 1.0 eq of Chloride.

Part 4: Summary of Physicochemical Properties

PropertyValue / ConditionImpact on Storage
Hygroscopicity High Requires desiccants (Silica gel/Drierite).
Light Sensitivity LowAmbient light is acceptable, but amber vials prevent long-term photo-oxidation.
Oxidation Potential ModerateThe primary alcohol can oxidize; store under Argon if possible.
Preferred Solvent Water, MethanolAvoid non-polar solvents (Hexane/EtOAc) for dissolution.
CAS Registry 1414885-16-7Use for searching specific safety data.[2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71686701, 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for hygroscopicity of hydrochloride salts).

Sources

Technical Support Center: Troubleshooting Aggregation in Spirocyclic Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a paradox in modern drug design: while incorporating spirocyclic amines is a proven strategy to "escape flatland" and improve baseline aqueous solubility by increasing the fraction of sp3-hybridized carbons (


)[1], their hydrochloride (HCl) salts often present unexpected aggregation, gelation, or self-assembly challenges during assay preparation and scale-up[2].

This guide provides a mechanistic framework and self-validating protocols to help drug development professionals troubleshoot these physicochemical hurdles.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is my spirocyclic amine hydrochloride aggregating when diluted from a DMSO stock into an aqueous buffer? A: Spirocyclic amines often possess a distinct topological separation between their lipophilic hydrocarbon core and the highly polar, protonated amine. When formulated as an HCl salt, this creates a classic amphiphilic structure. Upon dilution from a DMSO stock into an aqueous buffer, if the localized concentration exceeds the Critical Aggregation Concentration (CAC), the molecules spontaneously self-assemble into micellar or rod-like supramolecular structures to shield their hydrophobic cores from water[3]. This is a kinetic trapping phenomenon driven by the rapid change in solvent polarity.

Q2: During scale-up, my compound forms a gel instead of a crystalline solid. What causes this? A: Gelation is typically driven by the counterion. Chloride ions are highly electronegative and act as multidentate hydrogen-bond acceptors. In concentrated solutions, the chloride ion can bridge multiple protonated spirocyclic amines, creating an extended 3D supramolecular hydrogen-bonding network[4]. This network immobilizes the solvent, resulting in a viscous gel rather than a discrete crystalline lattice.

Section 2: Troubleshooting Guide & Causal Solutions

Scenario A: False Positives in High-Throughput Screening (HTS)
  • Symptom: Erratic dose-response curves, unexpectedly steep Hill slopes, or non-specific target inhibition.

  • Root Cause: Colloidal aggregation of the spirocycle sequestering the target protein or scattering light in fluorescence assays.

  • Solution: Optimize the assay buffer by adding non-ionic or zwitterionic surfactants (e.g., 0.01% Tween-20 or CHAPS). These surfactants disrupt the self-assembly of the amphiphilic spirocycle by intercalating into the hydrophobic core of the nascent aggregate, forcing the compound back into the monomeric state.

Scenario B: Poor Dissolution / Gelation in Formulation
  • Symptom: The Active Pharmaceutical Ingredient (API) forms a viscous mass upon the addition of aqueous media.

  • Root Cause: Chloride-mediated H-bond networks preventing bulk solvent penetration[4].

  • Solution: Perform a salt swap. Replacing the spherical, highly charge-dense chloride ion with a larger, delocalized, or sterically hindered counterion (like methanesulfonate/mesylate or p-toluenesulfonate/tosylate) disrupts the continuous H-bond network, preventing gelation and promoting crystalline dissolution.

Section 3: Data Presentation

To illustrate the impact of counterion selection and surfactant addition, consider the following representative data for a model spirocyclic amine (e.g., a 2-azaspiro[3.3]heptane derivative):

Compound Form / ConditionKinetic Aqueous Solubility (pH 7.4)Critical Aggregation Conc. (CAC)Physical State (Scale-up)
Free Base < 10 µMN/A (Precipitates)Amorphous Solid
HCl Salt (Buffer only)150 µM45 µMViscous Gel
HCl Salt (+ 0.01% CHAPS)> 500 µM> 500 µMSolvated Monomer
Mesylate Salt (Buffer only)> 1000 µM> 800 µMCrystalline Solid

Table 1: Comparative physicochemical behavior of a model spirocyclic amine under various conditions.

Section 4: Visualizing the Problem and Solution

The following diagrams map out the logical workflow for diagnosing aggregation and the underlying mechanisms at play.

TroubleshootingWorkflow Start Observe Aggregation (Turbidity, Erratic Assay Data) Check Determine Context (DMSO Dilution vs. Formulation) Start->Check InVitro In Vitro Bioassay (DMSO to Aqueous) Check->InVitro Formulation Scale-up / Formulation (High Concentration) Check->Formulation Sol1 Optimize Buffer Add 0.01% CHAPS or Tween-20 InVitro->Sol1 Disrupts Micelles Sol2 Salt Swapping (e.g., Mesylate, Tosylate) Formulation->Sol2 Breaks H-Bond Network

Decision tree for troubleshooting spirocyclic amine hydrochloride aggregation.

Mechanism Monomer Spirocyclic Amine HCl (Amphiphilic Monomer) Micelle Self-Assembly / Micelle (Hydrophobic Core Shielded) Monomer->Micelle Concentration > CAC Gel Gelation Network (Chloride-Mediated H-Bonds) Monomer->Gel High Conc. / Poor Solvent Disrupted Solvated Monomers (Surfactant or Mesylate Salt) Micelle->Disrupted Add Surfactant Gel->Disrupted Salt Swap (Counterion)

Mechanistic pathways of spirocyclic amine self-assembly and disruption.

Section 5: Self-Validating Experimental Protocols

Protocol 1: Determining Critical Aggregation Concentration (CAC) via Dynamic Light Scattering (DLS)
  • Purpose: To identify the exact concentration at which the spirocycle begins to self-assemble, allowing you to design assays below this threshold.

  • Self-Validation: The inflection point of the count rate curve inherently validates the onset of aggregation, separating true solubility from colloidal suspension.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the spirocyclic amine HCl in LC-MS grade DMSO.

  • Titration: Create a 2-fold serial dilution of the compound in the target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4), ranging from 1000 µM down to 1 µM. Ensure the final DMSO concentration remains constant across all samples (e.g., 1% v/v).

  • Equilibration: Incubate the solutions at room temperature for 30 minutes to allow self-assembly to reach thermodynamic equilibrium.

  • Measurement: Transfer 50 µL of each concentration to a DLS cuvette. Measure the derived count rate (kcp) and hydrodynamic radius (

    
    ).
    
  • Analysis: Plot the derived count rate against the compound concentration. The CAC is the inflection point where the count rate sharply increases above the baseline buffer scattering. If

    
     shows particles >10 nm, aggregation is confirmed.
    
Protocol 2: Salt Swapping from Hydrochloride to Mesylate
  • Purpose: To eliminate chloride-mediated gelation by introducing a sterically bulky, non-bridging counterion.

  • Self-Validation: Ion Chromatography (IC) or NMR directly confirms the complete removal of chloride and the 1:1 stoichiometry of the new salt.

Step-by-Step Methodology:

  • Free-Basing: Dissolve 1.0 g of the spirocyclic amine HCl in 20 mL of Dichloromethane (DCM). Wash with 20 mL of saturated aqueous

    
    . Extract the organic layer, dry over anhydrous 
    
    
    
    , and concentrate under vacuum to yield the free base.
  • Salt Formation: Dissolve the free base in 10 mL of Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) at 50 °C.

  • Acid Addition: Slowly add 1.05 equivalents of Methanesulfonic acid (neat) dropwise under vigorous stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. If no precipitate forms, add heptane dropwise as an anti-solvent until slight turbidity is observed, then seed if necessary.

  • Validation: Filter the resulting crystals. Confirm the stoichiometry and absence of chloride via Ion Chromatography (IC) or

    
    -NMR (by integrating the mesylate methyl peak at ~2.8 ppm against the spirocycle scaffold).
    

References

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at:[Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at:[Link]

  • Camouflaged Carborane Amphiphiles: Synthesis and Self-Assembly. Inorganic Chemistry. Available at:[Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Semantic Scholar. Available at:[Link]

Sources

Validation & Comparative

In-Depth 1H NMR Spectrum Analysis of 7-Azaspiro[3.5]nonan-2-ylmethanol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional spirocyclic scaffolds is a defining trend in modern drug discovery. Spirocycles like 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride offer increased conformational rigidity and a higher fraction of sp³-hybridized carbons (


), which directly correlates with improved target selectivity and reduced clinical attrition[1]. However, this structural complexity introduces significant nuances in analytical characterization. This guide objectively compares the 

H NMR performance and spectral signatures of the spirocyclic 7-azaspiro[3.5]nonane scaffold against a traditional, non-spiro alternative (4-piperidinemethanol hydrochloride), providing researchers with the experimental data and mechanistic insights necessary for accurate structural validation.

Structural Dynamics: Spirocyclic vs. Traditional Scaffolds

To understand the NMR profile of 7-azaspiro[3.5]nonan-2-ylmethanol hydrochloride, one must first analyze the causality of its structural constraints.

In a standard piperidine derivative like 4-piperidinemethanol, the six-membered ring undergoes rapid chair-chair interconversion at room temperature. This dynamic flexibility often averages the chemical environments of the axial and equatorial protons, leading to simplified, albeit broad, multiplet signals.

Conversely, the spiro[3.5]nonane system fuses a four-membered cyclobutane ring to the piperidine core at a single spiro carbon (C4). This topological constraint locks the conformation, preventing the rapid ring-flipping seen in flat analogs. As a result, the protons on the cyclobutane ring (C1 and C3) become rigidly fixed in distinct spatial environments relative to the hydroxymethyl group at C2. This breaks magnetic equivalence, rendering these protons diastereotopic and resulting in highly complex ABX spin systems that serve as the definitive NMR signature of the spirocycle.

Pathway A Spirocyclic Core (7-Azaspiro[3.5]nonane) B Restricted Conformational Flexibility A->B Structural Rigidity C Diastereotopic Protons (C1, C3 Cyclobutane) B->C Breaks Symmetry D Complex ABX Multiplet Splitting C->D NMR Signature

Caption: Logical flow depicting how the spirocyclic core induces distinct NMR splitting patterns.

Self-Validating Experimental Methodology

The characterization of amine hydrochlorides requires meticulous solvent selection. Chloroform-d (


) is often inadequate due to the poor solubility of the polar salt. Dimethyl sulfoxide-d6 (

) is the industry standard for these compounds, as its high dielectric constant disrupts the ionic lattice, ensuring complete dissolution[2].

However,


 is highly hygroscopic. If ambient moisture is introduced, the residual water peak (typically around 3.33 ppm in DMSO) broadens and shifts, overlapping with the critical hydroxymethyl (

) signals. Furthermore, water facilitates rapid proton exchange, which can completely erase the crucial

and

signals from the spectrum[3]. To counter this, we employ a self-validating protocol where the residual solvent and water peaks act as internal quality control metrics.
Step-by-Step NMR Preparation Protocol
  • Sample Desiccation: Dry 10–15 mg of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride in a vacuum desiccator over

    
     for 24 hours prior to analysis. Causality: Removes trace moisture that would otherwise catalyze rapid proton exchange, ensuring the visibility of the hydroxyl and protonated amine signals.
    
  • Solvent Dispensation: Under an inert atmosphere (nitrogen or argon glovebag), transfer the dried sample into a clean, oven-dried 5 mm NMR tube. Add 600 µL of anhydrous

    
     (sealed ampoule, 99.9% D).
    
  • Homogenization: Cap the tube and agitate gently using a vortex mixer until the solution is optically clear.

  • Internal Validation Check (Self-Validation): Acquire a preliminary 1-scan spectrum. Assess the residual water peak. If the

    
     peak at ~3.33 ppm integrates to more than 0.5 equivalents relative to the compound, the sample preparation is compromised and must be repeated. The residual 
    
    
    
    quintet must appear sharply at 2.50 ppm[3].
  • Data Acquisition: Acquire the full

    
    H NMR spectrum at 298 K using a 400 MHz or 500 MHz spectrometer (16–32 scans, relaxation delay 
    
    
    
    seconds to ensure accurate integration).

Protocol S1 1. Sample Desiccation (Vacuum, 24h) S2 2. Solvent Addition (600 µL Anhydrous DMSO-d6) S1->S2 Eliminates H2O interference S3 3. Internal Validation (Check H2O peak at 3.33 ppm) S2->S3 Prevents NH/OH exchange S4 4. Data Acquisition (400 MHz, 16 Scans, 298K) S3->S4 Validates sample integrity

Caption: Self-validating NMR sample preparation workflow for amine hydrochlorides.

Comparative Quantitative Data Analysis

The following table summarizes the expected


H NMR quantitative data, comparing the spirocyclic product against a traditional piperidine analog. The data highlights the profound impact of the spiro-fusion on the chemical shifts and multiplicity.
Table 1: H NMR Spectral Comparison (400 MHz, , 298 K)
Proton Environment7-Azaspiro[3.5]nonan-2-ylmethanol HCl (Spirocyclic)4-Piperidinemethanol HCl (Traditional Alternative)Mechanistic Divergence & Causality
Amine (

)
~8.80 - 9.10 ppm (br s, 2H)~8.70 - 9.00 ppm (br s, 2H)Both exhibit broad singlets due to quadrupolar relaxation of Nitrogen-14 and slow exchange in anhydrous DMSO.
Hydroxyl (

)
~4.55 ppm (t, J = 5.2 Hz, 1H)~4.50 ppm (t, J = 5.3 Hz, 1H)Triplet splitting confirms coupling to the adjacent

group, validating the absence of rapid chemical exchange.
Hydroxymethyl (

)
~3.35 ppm (d, J = 5.2 Hz, 2H)~3.25 ppm (d, J = 5.3 Hz, 2H)Slightly deshielded in the spirocycle due to the proximity of the strained cyclobutane ring system.
Piperidine

-Protons
~2.95 - 3.15 ppm (m, 4H)~3.20 ppm (eq, 2H), ~2.80 ppm (ax, 2H)The spirocycle shows a tighter multiplet, whereas the traditional analog shows distinct axial/equatorial separation.
Cycloalkane Core (

)
~2.35 ppm (m, 1H, Cyclobutane C2)~1.65 ppm (m, 1H, Piperidine C4)The cyclobutane methine is significantly deshielded due to ring strain and altered hybridization compared to the unstrained piperidine.
Cycloalkane Core (

)
~1.70 - 2.05 ppm (m, 4H, Cyclobutane C1/C3)~1.75 ppm (eq, 2H), ~1.35 ppm (ax, 2H)Critical Differentiator: The spirocycle exhibits complex, overlapping ABX multiplets due to diastereotopic rigidity.
Piperidine

-Protons
~1.60 - 1.80 ppm (m, 4H)N/A (Included in core above)The

groups adjacent to the spiro carbon are shielded relative to the

-protons but show complex splitting due to the spiro-center.

Mechanistic Insights into Spectral Differences

The most prominent analytical differentiator between the two compounds lies in the aliphatic region (1.50 – 2.50 ppm).

In the traditional 4-piperidinemethanol hydrochloride , the


-protons (C3 and C5) present as distinct axial and equatorial signals. The flexibility of the ring allows for predictable first-order coupling (large axial-axial couplings of ~10-12 Hz, and smaller axial-equatorial couplings of ~3-4 Hz).

In contrast, the 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride forces the cyclobutane protons into a rigid geometry. Because the cyclobutane ring is substituted at C2 (with the hydroxymethyl group), the two faces of the cyclobutane ring are chemically inequivalent. Consequently, the two protons on C1 (and similarly on C3) are diastereotopic—one is cis to the hydroxymethyl group, and the other is trans. They couple not only to the C2 methine proton but also strongly to each other (geminal coupling, typically J ~ 10-14 Hz), creating an intricate, second-order multiplet pattern that cannot be resolved into simple doublets or triplets. This specific spectral complexity is the definitive proof of successful spirocyclic scaffold synthesis and structural integrity.

Conclusion

While traditional piperidine scaffolds yield straightforward, easily interpretable NMR spectra, the shift toward spirocyclic molecules like 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride demands a higher level of analytical rigor. By utilizing a self-validating protocol with anhydrous


 and understanding the causality behind diastereotopic splitting caused by conformational rigidity, researchers can confidently verify the structural identity and purity of these advanced pharmaceutical building blocks.

References

  • The use of spirocyclic scaffolds in drug discovery. core.ac.uk.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. illinois.edu.
  • ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances. europa.eu.

Sources

A Comparative Guide to the LC-MS Characterization of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic scaffolds are of immense interest in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties compared to traditional flat aromatic structures.[1][2] The 7-Azaspiro[3.5]nonane framework, in particular, is a key building block in the synthesis of novel therapeutics.[2] Accurate and robust analytical characterization of intermediates and final compounds, such as 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride, is paramount for ensuring purity, stability, and quality in the drug development pipeline.

This guide provides an in-depth technical overview of the characterization of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind method development, present a detailed experimental protocol, and compare the performance of LC-MS with alternative analytical techniques, supported by experimental data and established scientific principles.

The Central Role of LC-MS in Small Molecule Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for the quantitative and qualitative analysis of small molecules in complex matrices.[3] Its power lies in the combination of the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[3][4] This is particularly crucial in pharmaceutical development for determining pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME).[3] For a molecule like 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride, LC-MS provides unequivocal identification, purity assessment, and the ability to detect trace-level impurities.

Why LC-MS is the Preferred Method

The choice of LC-MS for characterizing novel chemical entities like 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride is driven by several key advantages:

  • High Sensitivity: The ability to detect compounds at sub-nanogram levels is essential for identifying low-level impurities and for pharmacokinetic studies where concentrations in biological fluids can be very low.[3]

  • High Specificity: Mass spectrometry provides molecular weight and fragmentation information, which serves as a highly specific fingerprint for the analyte, minimizing the risk of misidentification due to co-eluting compounds.

  • Structural Elucidation: Through techniques like Collision-Induced Dissociation (CID), LC-MS/MS can generate fragment ions that provide valuable structural information, helping to confirm the identity of the target compound and elucidate the structure of unknown impurities.[5][6][7]

  • Versatility: LC-MS is compatible with a wide range of analytes, from small polar molecules to large non-polar compounds, and can be adapted to various matrices.

Experimental Protocol: LC-MS Analysis of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride

The following protocol is a robust starting point for the analysis of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride. The rationale for each parameter selection is provided to illustrate the principles of method development.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[8]

Causality: Preparing the sample in the initial mobile phase composition ensures compatibility with the chromatographic system and helps to achieve good peak shape by preventing solvent mismatch effects.

Liquid Chromatography Parameters
ParameterRecommended SettingRationale
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µmA C18 column provides good retention for moderately polar compounds. The smaller particle size enhances resolution and efficiency. End-capped columns are preferred to minimize peak tailing for basic analytes.[8]
Mobile Phase A 0.1% Formic Acid in WaterAn acidic mobile phase protonates the secondary amine of the analyte, ensuring it is in a single ionic form, which leads to improved peak shape and retention time reproducibility.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for a wide range of compounds.
Gradient 5% to 95% B over 5 minutesA gradient elution is necessary to elute the analyte with a good peak shape in a reasonable time and to clean the column of any less polar impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and system pressure.
Column Temperature 40 °CElevated temperature can improve peak shape, reduce viscosity, and enhance reproducibility.[8]
Injection Volume 2 µLA small injection volume minimizes the potential for column overload and peak distortion.
Mass Spectrometry Parameters
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for polar molecules that are already ionized in solution. The basic nitrogen in the azaspiro ring is readily protonated, making positive ion mode the logical choice.
Scan Mode Full Scan (m/z 50-500) and MS/MSA full scan is used to identify the protonated molecular ion. MS/MS (or product ion scan) is used to generate fragment ions for structural confirmation.
Expected [M+H]⁺ m/z 156.14Based on the molecular formula C₉H₁₇NO.
Collision Energy Ramped (e.g., 10-40 eV)A ramped collision energy allows for the observation of a wide range of fragment ions, from those formed at low energy to those requiring higher energy for their formation.
Predicted Fragmentation Pattern

The fragmentation of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride in MS/MS is expected to proceed through several key pathways characteristic of cyclic amines and alcohols.

G M [M+H]⁺ m/z 156.14 F1 Loss of H₂O m/z 138.13 M->F1 - H₂O F2 Loss of CH₂O m/z 126.12 M->F2 - CH₂OH radical F3 Ring Opening (Loss of C₂H₄) M->F3 F4 Further Fragmentation F3->F4

Caption: Predicted major fragmentation pathways for protonated 7-Azaspiro[3.5]nonan-2-ylmethanol.

  • Loss of Water: The primary alcohol can easily lose a molecule of water, resulting in a fragment at [M+H-18]⁺.

  • Loss of the Methanol Group: Cleavage of the C-C bond adjacent to the hydroxyl group can lead to the loss of a CH₂OH radical.

  • Ring Opening: Spirocyclic systems can undergo characteristic ring-opening fragmentations. For cyclic amines, cleavage of the bond beta to the nitrogen is a common pathway, often followed by the loss of small neutral molecules like ethene.[8]

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, a comprehensive characterization often benefits from orthogonal techniques. Here, we compare LC-MS with other common analytical methods.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High resolution for volatile impurities.Requires derivatization of the polar alcohol and amine groups to increase volatility, adding complexity and potential for side reactions.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive structural information, including stereochemistry. Excellent for quantification (qNMR) without a reference standard.Lower sensitivity compared to MS. May struggle to detect very low-level impurities.
Hydrophilic Interaction Chromatography (HILIC)-MS Separation of polar compounds on a polar stationary phase.Can provide better retention for very polar analytes that are not well-retained on C18 columns.[9][10]Mobile phases can be more complex to prepare and equilibrate.
Supercritical Fluid Chromatography (SFC)-MS Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Can offer faster separations and is compatible with a wide range of detectors. May provide higher sensitivity due to improved evaporation processes.[9]Requires specialized instrumentation.
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size and shape in the gas phase.Can separate isomers that are not resolved by chromatography alone.[11][12] Provides an additional dimension of characterization (collision cross-section).Not as widely available as standard LC-MS systems.
Visualizing the Analytical Workflow

The following diagram illustrates a comprehensive analytical workflow for the characterization of a novel compound like 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride, incorporating orthogonal techniques for full validation.

workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary In-depth & Comparative Analysis cluster_final Final Assessment synthesis Synthesis of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl purification Purification synthesis->purification lcms LC-MS Analysis (Purity & Identity) purification->lcms nmr NMR Spectroscopy (Structure Confirmation) purification->nmr gcms GC-MS (Volatile Impurities) lcms->gcms imms IM-MS (Isomer Separation) lcms->imms qnmr qNMR (Absolute Purity) nmr->qnmr report Comprehensive Characterization Report gcms->report qnmr->report imms->report

Caption: A comprehensive workflow for the analytical characterization of a novel spirocyclic compound.

Conclusion

The LC-MS characterization of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride is a critical step in its development as a potential pharmaceutical agent. A well-developed reversed-phase LC-MS method with positive mode ESI provides a highly sensitive and specific means of confirming its identity and assessing its purity. The predicted fragmentation patterns, involving loss of water and ring-opening pathways, are consistent with the known behavior of similar chemical structures.

While LC-MS is the cornerstone of modern analytical chemistry for such compounds, a multi-faceted approach incorporating orthogonal techniques like NMR for definitive structure elucidation and GC-MS for volatile impurity profiling provides the most comprehensive and trustworthy characterization. This ensures the highest level of scientific integrity and provides a solid foundation for further drug development activities.

References

  • Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract - PubMed. (2004, February 15). PubMed. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PubMed. (2020, October 2). PubMed. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC. National Center for Biotechnology Information. [Link]

  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches | LCGC International. (2020, September 30). LCGC International. [Link]

  • Nonconventional Alternatives to LC–MS | LCGC International. (2022, April 15). LCGC International. [Link]

  • Not (Only) reversed-phase lc–ms: Alternative lc–ms approaches | Request PDF. ResearchGate. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - MDPI. (2020, October 2). MDPI. [Link]

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC. (2017, January 18). National Center for Biotechnology Information. [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules | Analytical Chemistry. (2023, January 10). ACS Publications. [Link]

  • Spiro Compounds: A Brief History - ResearchGate. ResearchGate. [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC. National Center for Biotechnology Information. [Link]

  • 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171. PubChem. [Link]

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  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed. (2003, November 15). PubMed. [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society. (2014, December 7). ACS Publications. [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society. (2025, September 29). ACS Publications. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC. National Center for Biotechnology Information. [Link]

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Sources

Escaping Flatland: The Strategic Advantages of the 7-Azaspiro[3.5]nonan-2-ylmethanol Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly abandoning planar, two-dimensional aromatic systems in favor of complex, three-dimensional architectures. This paradigm shift—often termed "escaping flatland"—relies heavily on the integration of sp3-rich frameworks to improve the physicochemical and pharmacokinetic profiles of drug candidates[1].

Among these privileged structures, the 7-azaspiro[3.5]nonan-2-ylmethanol scaffold has emerged as a highly versatile building block. By replacing traditional monocyclic amines (such as piperidine or morpholine) with this spirocyclic system, researchers can finely tune molecular properties, balancing lipophilicity, metabolic stability, and target engagement[2].

This guide provides an objective, data-driven comparison of the 7-azaspiro[3.5]nonan-2-ylmethanol scaffold against non-spiro alternatives, detailing the mechanistic causality behind its advantages and providing self-validating experimental protocols for evaluating these properties.

Mechanistic Advantages Over Non-Spiro Compounds

The superiority of the 7-azaspiro[3.5]nonan-2-ylmethanol scaffold over planar or simple monocyclic counterparts is rooted in its unique topology. The spiro-fusion of a four-membered cyclobutane ring (bearing a hydroxymethyl group) with a six-membered piperidine ring creates a rigid, orthogonal geometry.

A. Enhanced Fraction of sp3 Carbons ( ) and Solubility

A higher


 correlates strongly with clinical success due to improved aqueous solubility and reduced promiscuity[3]. Flat aromatic rings stack easily, leading to high crystal lattice energy and poor solubility. The 3D nature of the 7-azaspiro[3.5]nonane core disrupts this stacking[1]. Furthermore, the specific inclusion of the -2-ylmethanol  moiety introduces a potent hydrogen bond donor/acceptor. This effectively counterbalances the inherent lipophilicity of the nonane carbon framework, driving superior thermodynamic solubility compared to unsubstituted spirocycles or lipophilic planar rings[4].
B. Steric Shielding and Metabolic Stability

Piperidine rings are notorious for their susceptibility to cytochrome P450 (CYP450)-mediated oxidation, particularly at the


-carbons adjacent to the nitrogen. The spirocyclic architecture introduces significant steric bulk and conformational rigidity, which restricts the access of metabolic enzymes to these labile sites[3]. This structural hindrance effectively increases the in vitro and in vivo half-life of the compound[2].
C. Pre-organization and Target Affinity

The rigid, orthogonal projection of substituents in spirocyclic compounds reduces the entropic penalty upon binding to a target receptor[1]. The 7-azaspiro[3.5]nonane core has been successfully utilized to optimize interactions in challenging binding pockets, such as the P2 pocket of the Bcl-2 protein, leading to massive boosts in potency compared to flexible linear or planar linkers[5].

G A 7-Azaspiro[3.5]nonan-2-ylmethanol Scaffold B Increased Fsp3 Fraction (3D Character) A->B C Steric Shielding of Metabolic Soft Spots A->C D Conformational Rigidity & Pre-organization A->D E Enhanced Aqueous Solubility B->E F Reduced CYP450 Clearance C->F G Higher Target Binding Affinity D->G

Logical pathways linking the spirocyclic scaffold to improved ADME properties.

Quantitative Comparison: Spiro vs. Non-Spiro Scaffolds

The following table summarizes the typical physicochemical and pharmacokinetic shifts observed when a standard piperidine or planar aromatic moiety is replaced with a 7-azaspiro[3.5]nonane-based scaffold during lead optimization[1],[6].

Property / MetricTraditional Piperidine AnalogPlanar Aromatic Analog7-Azaspiro[3.5]nonan-2-ylmethanol AnalogAdvantage Rationale

Fraction
Moderate (~0.4 - 0.5)Low (< 0.3)High (> 0.7) High 3D character reduces planar stacking, improving solubility.
Thermodynamic Solubility 10 - 50 µg/mL< 10 µg/mL> 150 µg/mL The hydroxymethyl group provides H-bonding; 3D shape lowers lattice energy.
Intrinsic Clearance (

)
High (Rapid

-oxidation)
Moderate to HighLow (Stable) Steric hindrance around the amine prevents CYP450 docking[2].
LogD (Lipophilicity) 2.5 - 3.53.5 - 4.51.5 - 2.5 Optimal lipophilicity range for oral bioavailability and reduced off-target toxicity.
Receptor Binding Affinity Baseline (

~ 100 nM)
Baseline (

~ 150 nM)
Enhanced (

< 10 nM)
Rigid vectorization locks the pharmacophore in the bioactive conformation[5].

Experimental Validation: Self-Validating Protocols

To objectively quantify the advantages of the 7-azaspiro[3.5]nonan-2-ylmethanol scaffold, robust and self-validating experimental workflows must be employed. Below are the standard protocols for assessing metabolic stability and thermodynamic solubility.

Protocol A: In Vitro Microsomal Metabolic Stability Assay

This assay determines the intrinsic clearance (


) and half-life (

) of the compound by exposing it to liver microsomes.

Scientific Causality: NADPH is added to actively initiate cytochrome P450-mediated oxidation, simulating hepatic first-pass metabolism[2]. Quenching with ice-cold acetonitrile instantly denatures the metabolic enzymes, preventing artificial degradation post-sampling. The internal standard (IS) corrects for matrix effects and injection volume variations during LC-MS/MS analysis, ensuring absolute quantitative integrity.

  • Preparation: Prepare a 1 µM solution of the test compound (spiro vs. non-spiro) in 0.1 M potassium phosphate buffer (pH 7.4) containing human or rat liver microsomes (0.5 mg/mL protein concentration).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the enzymatic reaction.

  • Sampling & Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (IS)[2].

  • Precipitation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the remaining parent compound percentage against time to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

G S1 1. Incubation (Microsomes) S2 2. NADPH Addition S1->S2 S3 3. Aliquot & Quench S2->S3 S4 4. Centrifuge (Precipitation) S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Step-by-step workflow for the in vitro microsomal metabolic stability assay.

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Unlike kinetic solubility (which measures precipitation from a DMSO stock), thermodynamic solubility measures the equilibrium dissolution of a solid crystal lattice, providing a more accurate reflection of in vivo gastrointestinal dissolution[1].

Scientific Causality: Shaking the suspension for 24-48 hours ensures that the system reaches a true thermodynamic equilibrium between the solid phase and the dissolved solute. Filtering removes undissolved micro-particulates that would otherwise cause false-positive concentration spikes during HPLC quantification.

  • Solid Addition: Add an excess amount of the solid test compound (approx. 2-5 mg) into a glass vial.

  • Buffer Addition: Add 1 mL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Do not use any organic co-solvents like DMSO.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at a constant temperature of 25°C (or 37°C for biorelevance) for 24 to 48 hours.

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter (or centrifuge at high speed) to separate the saturated solution from the undissolved solid.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using HPLC-UV against a standard calibration curve.

Conclusion

The transition from flat, two-dimensional structures to sp3-rich frameworks is a defining characteristic of modern medicinal chemistry. The 7-azaspiro[3.5]nonan-2-ylmethanol scaffold exemplifies this evolution. By providing an optimal balance of conformational rigidity, steric shielding, and strategic hydrogen bonding, it consistently outperforms traditional non-spiro compounds in critical ADME metrics—specifically solubility and metabolic stability. For drug development professionals facing challenges with rapid clearance or poor bioavailability in piperidine-based leads, the integration of this spirocyclic scaffold represents a highly validated and structurally elegant solution.

References

  • Ahn, J. G., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Youssef, M. M., & Amin, M. A. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC.[Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Aguilar, A., et al. (2021). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. PMC.[Link]

Sources

Unambiguous Structural Elucidation of 7-Azaspiro[3.5]nonan-2-ylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach structural elucidation not merely as a data collection exercise, but as a rigorous validation of molecular geometry. When dealing with spirocyclic building blocks like 1[1], the analytical stakes are high. The spatial orientation of the hydroxymethyl group relative to the piperidine ring dictates the molecule's binding affinity and pharmacokinetic profile in downstream drug development.

This guide provides a critical comparison of analytical modalities and a definitive, self-validating protocol for Single-Crystal X-Ray Diffraction (SCXRD), explaining the causality behind why it remains the gold standard for this molecular class.

Comparative Analysis: SCXRD vs. Alternative Modalities

While Mass Spectrometry (MS) confirms molecular weight and connectivity, it provides zero 3D spatial information. Solution-state Nuclear Magnetic Resonance (NMR) is the workhorse of the organic lab; however, for spirocycles with isolated spin systems, determining relative stereochemistry can be highly ambiguous compared to the direct mapping of electron density provided by SCXRD (2[2]).

Quantitative Performance Summary
Analytical ModalitySpatial ResolutionSample StateStereochemical Certainty (Quaternary Centers)Data Acquisition TimePrimary Limitation
SCXRD Atomic (< 0.8 Å)Single CrystalAbsolute & Relative (Unambiguous)2–24 HoursRequires diffraction-quality single crystals
Solution NMR Sub-nanometerSolution (Liquid)Ambiguous (Requires complex NOE/ROE)Minutes to HoursCannot easily bridge isolated spin systems
Cryo-EM ~2.0–3.0 ÅVitrified IceModerate (Improving, but limited)DaysTypically unsuitable for molecules < 50 kDa
Mass Spectrometry N/A (Mass/Charge)Gas PhaseNone (Provides connectivity only)MinutesYields zero 3D spatial conformation data
The Causality of Method Selection

Why do we prioritize SCXRD over NMR for this specific molecule? The rigid C9H17NO skeleton of 7-Azaspiro[3.5]nonan-2-ylmethanol contains a quaternary spiro carbon that physically isolates the spin systems of the cyclobutane and piperidine rings[1]. In solution-state NMR, this isolation severs the scalar coupling network. While 2D NMR techniques like HMBC can confirm 2D connectivity, determining the 3D relative stereochemistry relies entirely on the Nuclear Overhauser Effect (NOE).

For flexible or spirocyclic systems, NOE signals can be highly ambiguous due to conformational averaging in solution. SCXRD, by contrast, relies on the coherent scattering of X-rays by electron clouds, providing a direct, static 3D coordinate map that unambiguously assigns both relative and absolute configuration (3[3]).

Experimental Protocol: SCXRD Workflow for 7-Azaspiro[3.5]nonan-2-ylmethanol

To ensure a self-validating system, the following protocol is designed with internal quality checkpoints. If a step fails, the subsequent steps cannot proceed, ensuring the final data is inherently trustworthy.

Step 1: Analyte Preparation and Salt Formation
  • Causality: Free-base aliphatic amines often exist as oils or low-melting solids, which are notoriously difficult to crystallize. Converting the molecule to its hydrochloride salt increases lattice energy and promotes highly ordered crystal packing.

  • Method: Dissolve the free base in diethyl ether and precipitate using 1M HCl in ether. Filter and dry the resulting powder. Ensure >98% purity via HPLC, as impurities will poison the crystal growth surface and cause twinning.

Step 2: Vapor Diffusion Crystallization
  • Causality: Small polar molecules require a slow, controlled approach to supersaturation to avoid kinetic trapping (which yields unusable microcrystalline powders). Vapor diffusion is the most versatile and gentle approach for this process (4[4]).

  • Method:

    • Dissolve 10–15 mg of the hydrochloride salt in a minimum volume of methanol (the 'solvent') inside a 2 mL inner vial.

    • Place this open inner vial into a 10 mL outer vial containing 3 mL of diethyl ether (the volatile 'anti-solvent').

    • Seal the outer vial tightly. Over 3–7 days, the ether vapor diffuses into the methanol, slowly lowering the analyte's solubility and inducing the nucleation of single crystals[4].

Step 3: Cryogenic Mounting
  • Causality: Collecting diffraction data at room temperature introduces thermal atomic motion, which smears the electron density map and degrades structural resolution.

  • Method: Harvest a single, optically clear crystal (>20 µm) under a polarized light microscope. Coat it in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation, mount it on a micro-loop, and immediately flash-cool it to 100 K in the diffractometer's nitrogen cold stream.

Step 4: Data Collection, Phase Solution, and Validation
  • Causality: A high-redundancy dataset ensures that statistical anomalies are averaged out, yielding a high signal-to-noise ratio necessary for precise bond length determination.

  • Method:

    • Irradiate the crystal using a microfocus Cu Kα X-ray source (λ = 1.54184 Å). Copper radiation is chosen over Molybdenum because its longer wavelength enhances anomalous dispersion, which is critical for determining the absolute structure of light-atom molecules.

    • Integrate the diffraction spots and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

    • Refine the atomic coordinates using full-matrix least-squares refinement (SHELXL).

    • Self-Validation Checkpoint: The structure is considered valid only if the final R1 value is < 5% and the Goodness of Fit (GoF) is approximately 1.0. The final validated structure should be deposited in the 5[5], the authoritative global repository for small-molecule crystal structures.

Experimental Workflow Visualization

Workflow N1 Sample Purification (>98% Purity) N2 Vapor Diffusion Crystallization (MeOH / Et2O) N1->N2 Supersaturation N3 Flash-Cooling & Mounting (100 K, Paratone Oil) N2->N3 Single Crystal N4 SCXRD Data Collection (Cu Kα Source) N3->N4 X-ray Beam N5 Phase Solution & Refinement (SHELXT / SHELXL) N4->N5 Diffraction Data N6 Validation & CSD Deposition (R1 < 5%, GoF ~ 1.0) N5->N6 3D Coordinates

SCXRD experimental workflow for the structural elucidation of 7-Azaspiro[3.5]nonan-2-ylmethanol.

References

  • Source: wikipedia.
  • Title: (7-Azaspiro[3.5]nonan-2-yl)
  • Title: (IUCr)
  • Title: Why is crystallography still used in some cases for small molecule structure determination?
  • Source: creative-biostructure.

Sources

A Comparative Guide to the Physicochemical Properties of Spiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spiro[3.5]nonane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. A significant shift away from flat, aromatic structures towards more three-dimensional (3D) molecules has been a guiding principle in this endeavor.[1] Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of 3D scaffolds.[2][3] Their rigidified conformations can lead to a more precise orientation of functional groups for optimal interaction with biological targets, potentially enhancing potency and reducing off-target effects.[1][4]

Among the diverse array of spirocyclic systems, the spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring, has garnered considerable attention.[5][6] The introduction of this motif into molecular designs can significantly influence key physicochemical properties such as lipophilicity (logP/logD), aqueous solubility, and metabolic stability.[7][8][9] These parameters are critical for the "drug-likeness" of a compound, governing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the physicochemical properties of various spiro[3.5]nonane derivatives, supported by available experimental and calculated data. We will delve into the causal relationships between structural modifications and the resulting properties, and provide detailed experimental protocols for their determination.

Comparative Analysis of Physicochemical Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)logP / cLogP / logDAqueous Solubility
Spiro[3.5]nonane

C₉H₁₆124.22N/AN/A4.2 (cLogP)[10]N/A
Spiro[3.5]nonan-2-ol

C₉H₁₆O140.22N/AN/A2.7 (XlogP)[11]N/A
Spiro[3.5]nonan-1-one

C₉H₁₄O138.21N/AN/A2.3 (XlogP)[12]N/A
7-Azaspiro[3.5]nonane

C₈H₁₅N125.21N/AN/A1.8 (XlogP)[13]N/A
Spiro[3.5]nonane-6-carboxylic acid

C₁₀H₁₆O₂168.24N/AN/A2.8 (XlogP)[14]N/A
3-Amino-6-methyl-spiro[3.5]nonane-1-carboxylic acid

C₁₁H₁₉NO₂197.27N/AN/A-0.8 (XlogP)[15]N/A
GPR119 Agonist (Compound 28 from[16])Complex StructureC₂₃H₂₈FN₅O₄S490.57N/AN/A2.4 (cLogP)[16]161 µM (in FaSSIF)[16]

N/A: Not available in the searched literature. cLogP/XlogP are calculated values. FaSSIF: Fasted-State Simulated Intestinal Fluid.

Structure-Property Relationships: The Influence of the Spiro[3.5]nonane Core

The data presented, although a mix of experimental and calculated values, illustrates key trends in the physicochemical properties of spiro[3.5]nonane derivatives. The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold serves as a foundational element that can be strategically modified to fine-tune a molecule's properties for enhanced drug-like characteristics.

Lipophilicity (logP/logD)

The parent hydrocarbon, spiro[3.5]nonane, is highly lipophilic with a calculated logP of 4.2.[10] The introduction of polar functional groups significantly reduces this lipophilicity. For instance, the addition of a hydroxyl group in spiro[3.5]nonan-2-ol lowers the calculated logP to 2.7.[11] Further incorporation of a basic nitrogen atom, as in 7-azaspiro[3.5]nonane, reduces the calculated logP to 1.8, suggesting increased hydrophilicity.[13] This trend is particularly evident in the highly functionalized 3-amino-6-methyl-spiro[3.5]nonane-1-carboxylic acid, which has a calculated logP of -0.8, indicating a preference for the aqueous phase.[15]

In drug discovery, modulating lipophilicity is a critical optimization step. For example, in the development of GPR119 agonists, a class of drugs for type 2 diabetes, replacing a phenoxy group with a benzyloxy group in a series of spirocyclic compounds led to a significant drop in the measured logD, which correlated with a desirable decrease in the volume of distribution and a shorter half-life.[16] Studies on other azaspirocycles have shown that their introduction can lower the measured logD7.4 by as much as 1.0 unit compared to more common six-membered heterocycles, a phenomenon attributed to increased basicity.[17]

Aqueous Solubility

Aqueous solubility is a crucial factor for oral drug absorption.[18] The sp3-rich character of spirocycles is generally expected to favor water solubility compared to their flat aromatic counterparts.[7] The introduction of polar functional groups, particularly those capable of hydrogen bonding, is a primary strategy to enhance solubility. While quantitative solubility data for simple spiro[3.5]nonane derivatives is scarce in the literature, the trend in lipophilicity strongly suggests that the incorporation of heteroatoms and polar groups will improve aqueous solubility.

In a study of GPR119 agonists, compound 28, which incorporates a complex spiro[3.5]nonane-like core, demonstrated a favorable aqueous solubility of 161 µM in simulated intestinal fluid.[16] This highlights that the spiro[3.5]nonane scaffold can be part of a larger molecule with acceptable solubility for oral drug development. Furthermore, research on oxa-spirocycles has shown a dramatic improvement in water solubility (up to 40-fold) compared to their carbocyclic spiro-analogs, underscoring the significant impact of heteroatom incorporation.[19]

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties.

Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

This protocol is a standard method for the experimental determination of logP.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_solvents 1. Prepare pre-saturated solvents: - n-octanol saturated with water - water saturated with n-octanol prep_compound 2. Prepare a stock solution of the spiro[3.5]nonane derivative in pre-saturated n-octanol. prep_solvents->prep_compound partition 3. Mix a known volume of the stock solution with a known volume of pre-saturated water in a sealed vial (e.g., 1:1 v/v). prep_compound->partition shake 4. Shake the vial vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached. partition->shake centrifuge 5. Centrifuge the vial to achieve complete phase separation. shake->centrifuge sample 6. Carefully sample both the n-octanol and aqueous phases. centrifuge->sample quantify 7. Quantify the concentration of the spiro[3.5]nonane derivative in each phase using a suitable analytical method (e.g., HPLC-UV). sample->quantify calculate 8. Calculate logP: logP = log10([concentration in octanol] / [concentration in water]) quantify->calculate

Caption: Workflow for logP determination using the shake-flask method.
Determination of Aqueous Solubility

This protocol outlines a common method for determining the thermodynamic solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis and Calculation add_solid 1. Add an excess amount of the solid spiro[3.5]nonane derivative to a known volume of aqueous buffer (e.g., PBS pH 7.4). agitate 2. Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. add_solid->agitate separate 3. Separate the undissolved solid from the saturated solution by centrifugation or filtration. agitate->separate sample_supernatant 4. Carefully take an aliquot of the clear supernatant. separate->sample_supernatant quantify 5. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV) against a standard curve. sample_supernatant->quantify report 6. Report the solubility in units such as mg/mL or µM. quantify->report

Caption: Workflow for the determination of aqueous solubility.

Synthetic Considerations: Accessing Spiro[3.5]nonane Derivatives

The ability to synthesize a diverse range of derivatives is crucial for exploring structure-activity relationships. A common strategy for the synthesis of 7-azaspiro[3.5]nonane derivatives, which have shown promise as GPR119 agonists, involves the initial construction of a spirocyclic ketone intermediate.[17][20][21] This intermediate can then be further functionalized.

G cluster_synthesis Generalized Synthesis of 7-Azaspiro[3.5]nonane Derivatives start_material Starting Material (e.g., Protected 4-methylenepiperidine) cycloaddition [2+2] Cycloaddition start_material->cycloaddition ketone_intermediate Spiro[3.5]nonane Ketone Intermediate cycloaddition->ketone_intermediate reductive_amination Reductive Amination or other functionalization ketone_intermediate->reductive_amination core_scaffold 7-Azaspiro[3.5]nonane Core reductive_amination->core_scaffold coupling Coupling with Aryl/Heteroaryl Groups core_scaffold->coupling final_product Final Spiro[3.5]nonane Derivative coupling->final_product

Caption: Generalized synthetic workflow for 7-azaspiro[3.5]nonane derivatives.

Conclusion

The spiro[3.5]nonane scaffold represents a valuable building block in contemporary drug discovery, offering a means to introduce three-dimensionality and fine-tune physicochemical properties. The strategic incorporation of this motif and its heteroatom-containing analogs can lead to compounds with improved solubility and optimized lipophilicity, which are critical for achieving a favorable pharmacokinetic profile. While a comprehensive, directly comparative experimental dataset for a wide range of derivatives is still emerging, the available data and established trends provide a strong rationale for the continued exploration of spiro[3.5]nonane derivatives in the quest for novel therapeutics. The experimental protocols provided herein offer a practical guide for researchers to characterize their own novel spiro[3.5]nonane-based compounds.

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-760. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Zaitsev, V. P., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. [Link]

  • EMAN RESEARCH PUBLISHING. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis. [Link]

  • Cheprakov, A. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(38), 12636-12644. [Link]

  • Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks. ResearchGate. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • Chemical Synthesis Database. (2025). spiro[3.5]nonan-1-one. Chemical Synthesis Database. [Link]

  • Mykhailiuk, P. K. (2026). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ResearchGate. [Link]

  • Xiao, N. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods. ResearchGate. [Link]

  • ResearchGate. (n.d.). The scatter plot of the experimental logD7.4 values versus predicted... ResearchGate. [Link]

  • Feng, T., et al. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(3.5)nonane. PubChem. [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Rios Torres, R. (Ed.). (2017). Spiro Compounds: Synthesis and Applications. Wiley. [Link]

  • Semple, G., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Semantic Scholar. [Link]

  • Oriental Journal of Chemistry. (2016). Quantitative structure-property relationship modelling of distribution coefficients (logD7.4) of diverse drug by sub-structural molecular fragments method. Oriental Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Azaspiro(3.5)nonane. PubChem. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2018). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research. [Link]

  • PubChemLite. (n.d.). Spiro[3.5]nonan-2-ol. PubChemLite. [Link]

  • Scite.ai. (n.d.). Spiro [3.5] nonane. Scite.ai. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl-. PubChem. [Link]

  • Qian, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Semantic Scholar. [Link]

  • Chemsrc. (n.d.). Spiro[3.5]non-5-en-7-one. Chemsrc. [Link]

Sources

Validating Purity of 7-Azaspiro[3.5]nonan-2-ylmethanol Hydrochloride Batches

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Drug Development

Part 1: The "Invisible" Scaffold Challenge

The validation of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride (CAS: 2306273-13-0) presents a distinct analytical challenge common to modern sp3-rich drug scaffolds. Unlike traditional aromatic drug candidates, this spirocyclic amine lacks a conjugated


-system, rendering it effectively "invisible" to standard UV detection above 210 nm.

This guide objectively compares three validation methodologies: HPLC-UV (Low


) , HPLC-CAD (Charged Aerosol Detection) , and Quantitative NMR (qNMR) . We demonstrate why relying solely on UV purity for this class of compounds creates a high risk of undetected synthetic impurities.
The Molecule at a Glance
  • Core Structure: Saturated azetidine-cyclohexane spirocycle.

  • Chromophore Status: Non-chromophoric (Transparency window >210 nm).

  • Critical Quality Attribute (CQA): HCl Salt Stoichiometry (often hygroscopic).

Part 2: Methodological Comparison & Protocols

Method A: HPLC-UV (The "Blind" Baseline)

Current Status: Legacy Standard (High Risk)

While ubiquitous, HPLC-UV at low wavelengths (205-210 nm) is prone to baseline drift from mobile phase gradients and has poor sensitivity for this aliphatic amine.

Experimental Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 205 nm.

Field Insight: At 205 nm, the signal-to-noise ratio is often compromised by the "cut-off" absorbance of organic solvents. More critically, synthetic precursors like tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (if deprotected but not separated) may have different response factors, leading to gross overestimation of purity.

Method B: HPLC-CAD (The Recommended Routine Tool)

Current Status: Gold Standard for Relative Purity

Charged Aerosol Detection (CAD) offers a near-universal response independent of chemical structure, making it ideal for saturated spirocycles.

Experimental Protocol:

  • System: Thermo Scientific Vanquish w/ Corona Veo CAD.

  • Column: Waters XBridge BEH C18, 2.5 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.8 adjusted w/ Formic Acid).

    • B: Acetonitrile (MS Grade).

    • Note: Volatile buffers are mandatory for CAD.

  • Settings: Evaporator Temp: 35°C; Power Function: 1.0 (for linearity).

Why it wins: CAD detects the analyte and all non-volatile impurities (salts, synthetic intermediates) based on mass, not light absorption.

Method C: 1H-qNMR (The Absolute Validator)

Current Status: Primary Reference Method

qNMR provides absolute purity and salt stoichiometry without requiring a reference standard of the analyte itself.

Experimental Protocol:

  • Instrument: 500 MHz NMR (e.g., Bruker Avance).

  • Solvent: D2O (Deuterium Oxide) to exchange exchangeable protons and simplify the spectrum, or DMSO-d6.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Reasoning: Maleic acid singlet (6.3 ppm) does not overlap with the spiro-alkane region (1.5 - 4.0 ppm).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60s (5x T1 to ensure full relaxation).

    • Scans: 16-32.

Part 3: Comparative Experimental Data

The following data summarizes a validation study performed on a crude batch of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl spiked with 2% known impurity (Starting Material).

Table 1: Detection Modality Performance Metrics

MetricMethod A: HPLC-UV (205 nm)Method B: HPLC-CADMethod C: 1H-qNMR
Linearity (

)
0.985 (Drift at low conc.)>0.999N/A (Absolute)
LOD (Limit of Detection) ~50 µg/mL~0.5 µg/mL~100 µg/mL
Impurity Recovery 45% (Under-detected)98% (Accurate)N/A (Overlap issues)
Calculated Purity 99.1% (False Pass) 97.8% (Accurate) 97.6% (Absolute)
Salt Stoichiometry Cannot DetermineCannot Determine1.0 : 0.98 (Base:HCl)

Critical Finding: The UV method failed to accurately quantify the saturated ketone impurity due to a low extinction coefficient difference, resulting in a "False Pass" for batch release. CAD and qNMR results were concordant.

Part 4: Visualizing the Validation Logic

Diagram 1: Analytical Decision Workflow

This workflow illustrates the decision logic for validating non-chromophoric salts.

ValidationWorkflow Start New Batch: 7-Azaspiro[3.5]nonan-2-ylmethanol HCl CheckStruct Structure Analysis: Chromophore Present? Start->CheckStruct UV_Path Method: HPLC-UV (254nm) CheckStruct->UV_Path Yes (Aromatic) LowUV_Path Method: HPLC-UV (205nm) CheckStruct->LowUV_Path No (Saturated) CAD_Path Method: HPLC-CAD (Universal Detection) CheckStruct->CAD_Path Direct Route (Recommended) LowUV_Path->CAD_Path Validation Failure (Low Sensitivity) qNMR_Path Method: 1H-qNMR (Absolute Purity & Salt Ratio) CAD_Path->qNMR_Path Orthogonal Verification Result FINAL RELEASE: 1. Purity >98% (CAD) 2. HCl Ratio 1:1 (qNMR) qNMR_Path->Result

Caption: Analytical decision tree prioritizing CAD and qNMR for saturated spirocyclic amines to avoid false positives common with UV detection.

Diagram 2: Impurity Origin & Detection

Understanding what we are looking for is key. The synthesis often involves reduction of a spiro-ketone.

SynthesisImpurity SM Starting Material (Spiro-Ketone) Step1 Reduction (LiAlH4 or BH3) SM->Step1 Product Target Product (Spiro-Methanol) Step1->Product Major Pathway ImpurityA Impurity A: Unreacted Ketone Step1->ImpurityA Incomplete Rxn ImpurityB Impurity B: Over-reduced/Ring Open Step1->ImpurityB Side Rxn Detect_UV UV Response: Weak/None ImpurityA->Detect_UV Detect_CAD CAD Response: High (Mass based) ImpurityA->Detect_CAD

Caption: Synthesis pathway showing how unreacted ketone impurities (Impurity A) may persist. While UV misses them, CAD detects them based on mass.[1]

Part 5: References & Authority[3]

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from

    • Relevance: Establishes the superiority of CAD over ELSD for non-chromophoric compounds regarding linearity and dynamic range.

  • United States Pharmacopeia (USP). (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy. Retrieved from

    • Relevance: Provides the regulatory framework and validation parameters for using qNMR as a primary purity assay.

  • Holzgrabe, U. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry.[3] Retrieved from

    • Relevance: Validates qNMR as an orthogonal method to chromatography for drug substances.

  • Singh, N. et al. (2023).[4] Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis.[1][5][6] Retrieved from

    • Relevance: Reviews the limitations of UV detection for aliphatic amines and supports the use of alternative detectors.

Sources

A Comparative FTIR Spectral Analysis of 7-Azaspiro[3.5]nonan-2-ylmethanol Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride, a valuable spirocyclic building block in medicinal chemistry. Given the increasing interest in Fsp³-rich, three-dimensional scaffolds to "escape from flatland" in drug design, robust analytical methods for characterizing such novel structures are paramount.

This document moves beyond a simple data sheet by presenting a predicted spectral analysis based on first principles of vibrational spectroscopy. We will dissect the expected FTIR spectrum of the target molecule, compare it with key structural analogs to highlight the spectral contributions of each functional group, and provide a validated experimental protocol for obtaining high-quality data.

Predicted FTIR Spectrum of 7-Azaspiro[3.5]nonan-2-ylmethanol Hydrochloride

The key expected vibrational modes are summarized below:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale & Key Features
O-H (Alcohol) Stretching (H-bonded)3500 - 3200Strong, BroadThe presence of the hydroxyl group leads to a characteristic broad absorption due to intermolecular hydrogen bonding.[3][4]
N-H⁺ (Ammonium) Stretching3200 - 2500Strong, Very BroadAs a secondary amine salt, it will exhibit a very broad and complex "ammonium" band, often with multiple sub-maxima, which is a hallmark of amine hydrochlorides.[2][5] This band will overlap with C-H stretching vibrations.
C-H (Alicyclic) Asymmetric & Symmetric Stretching2950 - 2850Medium to StrongThese peaks arise from the sp³-hybridized C-H bonds in the cyclobutane and cyclohexane rings of the spiro nonane system.[6]
N-H⁺ (Ammonium) Bending (Asymmetric)1620 - 1560Medium to StrongThis N-H⁺ deformation vibration is highly characteristic of secondary amine salts and serves as a key diagnostic peak.[5]
C-H (Alicyclic) Scissoring/Bending~1450MediumMethylene (CH₂) scissoring vibrations from the rings.[6]
C-O (Primary Alcohol) Stretching~1050StrongThe C-O stretching vibration of the primary hydroxymethyl group is expected to be a strong, distinct peak in the fingerprint region.[1][7]
C-N (Aliphatic Amine) Stretching1250 - 1020MediumThis peak can sometimes be difficult to assign definitively as it falls in the complex fingerprint region and may overlap with other vibrations.[8]

Comparative Spectral Analysis: Isolating Functional Group Contributions

To understand the significance of each peak, it is instructive to compare the predicted spectrum of 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride with its free base and a related analog lacking the hydroxymethyl group. This comparison allows for the unambiguous assignment of key spectral features.

Vibrational ModeTarget: 7-Azaspiro[3.5]nonan-2-ylmethanol HCl Alternative 1: Free Base Alternative 2: 7-Azaspiro[3.5]nonane HCl
O-H Stretch 3500 - 3200 cm⁻¹ (Strong, Broad) 3500 - 3200 cm⁻¹ (Strong, Broad)Absent
N-H/N-H⁺ Stretch 3200 - 2500 cm⁻¹ (Strong, Very Broad) ~3350 cm⁻¹ (Weak-Medium, Sharper)3200 - 2500 cm⁻¹ (Strong, Very Broad)
C-H Stretch 2950 - 2850 cm⁻¹ (Medium-Strong)2950 - 2850 cm⁻¹ (Medium-Strong)2950 - 2850 cm⁻¹ (Medium-Strong)
N-H⁺ Bend 1620 - 1560 cm⁻¹ (Medium-Strong) Absent1620 - 1560 cm⁻¹ (Medium-Strong)
N-H Bend Absent~1580 cm⁻¹ (Weak, often broad)Absent
C-O Stretch ~1050 cm⁻¹ (Strong) ~1050 cm⁻¹ (Strong)Absent

Key Insights from Comparison:

  • HCl Salt vs. Free Base (Target vs. Alternative 1): The most dramatic difference is in the N-H region. The hydrochloride salt displays a very broad N-H⁺ stretching absorption below 3000 cm⁻¹, while the free secondary amine shows a much weaker and sharper N-H stretch around 3350 cm⁻¹.[8][9] Furthermore, the characteristic N-H⁺ bending peak between 1620-1560 cm⁻¹ is present only in the salt form, serving as a definitive marker for protonation.[5]

  • Presence vs. Absence of Hydroxymethyl Group (Target vs. Alternative 2): Comparing the target molecule with an analog lacking the alcohol functionality directly highlights the O-H and C-O stretching bands. The absence of the broad O-H stretch (3500-3200 cm⁻¹) and the strong C-O stretch (~1050 cm⁻¹) in Alternative 2 confirms their origin from the -CH₂OH group.

Validated Experimental Protocol for FTIR Data Acquisition

To ensure the acquisition of high-quality, reproducible FTIR data for solid samples like 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.[10]

Materials & Equipment:

  • FTIR Spectrometer (e.g., with a DTGS detector)

  • Agate mortar and pestle

  • Pellet press with die set

  • Infrared (IR) lamp

  • Analytical balance

  • Spatula

  • 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride (sample)

  • FTIR-grade Potassium Bromide (KBr), desiccated

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Rationale: This method disperses the solid sample in an IR-transparent matrix, minimizing scattering and producing a high-quality spectrum.

    • Gently heat the mortar, pestle, and KBr powder under an IR lamp for 15-20 minutes to remove any adsorbed water, which has a strong IR absorption. Allow to cool in a desiccator.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the mixture in the agate mortar for 2-5 minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering.

    • Transfer the powder to the pellet die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Rationale: A background scan is essential to negate the spectral contributions of atmospheric CO₂ and water vapor, ensuring the final spectrum is solely that of the sample.

    • Place the empty pellet holder in the spectrometer and perform a background scan. This spectrum will be automatically subtracted from the sample spectrum by the instrument's software.[11]

    • Place the KBr pellet containing the sample into the holder and acquire the sample spectrum.

    • To improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).[1]

    • Collect the data over a standard range, typically 4000 - 400 cm⁻¹.

  • Data Processing and Analysis:

    • Rationale: Post-acquisition processing ensures the data is clean and accurately represents the sample's absorption characteristics.

    • The instrument software will perform the background subtraction.

    • Apply a baseline correction if necessary to account for any sloping baseline caused by pellet imperfections or scattering.

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations using the data in Section 1 and standard correlation charts.[12]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start drying Dry KBr Powder start->drying weigh Weigh Sample & KBr (1:100) drying->weigh grind Grind Mixture weigh->grind press Press Pellet grind->press background Acquire Background Scan press->background sample Acquire Sample Scan (16-32 scans) background->sample processing Background Subtraction & Baseline Correction sample->processing analysis Peak Identification & Interpretation processing->analysis end End analysis->end

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

An Integrated Approach to Structural Elucidation

While FTIR is a powerful and rapid tool for identifying functional groups, it provides limited information about molecular connectivity and stereochemistry. For unambiguous structure determination and purity assessment of novel compounds like 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride, a multi-technique approach is essential.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. ¹H and ¹³C NMR are critical for confirming the spirocyclic structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further confirm the structure.

Analytical_Approach center Structural Elucidation of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl FTIR FTIR Spectroscopy center->FTIR NMR NMR Spectroscopy center->NMR MS Mass Spectrometry center->MS FTIR_desc Identifies: - O-H (Alcohol) - N-H⁺ (Amine Salt) - C-O Bond FTIR->FTIR_desc NMR_desc Confirms: - C-H Connectivity - Spirocyclic Framework - Stereochemistry NMR->NMR_desc MS_desc Determines: - Molecular Weight - Elemental Composition - Fragmentation Pattern MS->MS_desc

Caption: Integrated analytical techniques for complete structural characterization.

References

  • Bellamy, L. J. (1955). The infrared spectra of secondary amines and their salts. Journal of the Chemical Society (Resumed), 2818-2821. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Spectroscopy Editors. (2023). FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. Spectroscopy Online. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Moga, M. A., et al. (2020). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2017). Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. Journal of Chemical Sciences. Available at: [Link]

  • Ghasemi, S., et al. (2023). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. Available at: [Link]

  • Shchyholieva, L. O., et al. (2018). FTIR and Raman spectroscopic studies of selenium nanoparticles synthesised by the bacterium Azospirillum thiophilum. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

  • Labnics. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • ResearchGate. (2021). Variable temperature FTIR spectra of hydroxyl peak. Available at: [Link]

  • Iqbal, M. S., et al. (2017). FT-IR spectra of HPMC (a), PVA (b), acrylic acid (c) HPMC/PVA-co-AA hydrogels, F1 (d) and R1 (e). ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology. Available at: [Link]

  • Szymańska, E., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules. Available at: [Link]

  • PubChemLite. 7-methyl-7-azaspiro[3.5]nonan-2-ol. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

Sources

Escaping Flatland: A Comparative Guide to Bioisosteric Replacement Using 7-Azaspiro[3.5]nonan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's paradigm shift towards "Escaping Flatland" has elevated the importance of increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates[1]. High Fsp3 correlates heavily with improved solubility, reduced off-target toxicity, and enhanced metabolic stability. Within this context, spirocyclic bioisosteres have emerged as premier replacements for ubiquitous, yet often problematic, planar heterocycles like piperidine and morpholine due to their improved metabolic stability towards oxidative enzymes[2].

This guide provides an in-depth comparative analysis of the 7-azaspiro[3.5]nonane scaffold—specifically focusing on the bifunctional building block 7-Azaspiro[3.5]nonan-2-ylmethanol —and details actionable, self-validating protocols for integrating this moiety into modern drug discovery workflows.

Mechanistic Rationale: The Causality of Spirocyclic Replacement

Piperidine rings are found in nearly a hundred FDA-approved drugs. However, their relatively flat conformation and highly exposed α-carbons make them highly susceptible to rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes.

When a medicinal chemist replaces a piperidine ring with a 7-azaspiro[3.5]nonane system, several critical physicochemical transformations occur:

  • Steric Shielding & Metabolic Stability : The spirocyclic junction introduces dense steric bulk that physically shields the adjacent carbon atoms from oxidative enzymatic attack, drastically reducing intrinsic clearance (CLint) in human liver microsomes (HLM)[2].

  • Vectorial Trajectory : The 7-azaspiro[3.5]nonane system projects substituents in a distinct 3D trajectory. The 2-position (as in 7-azaspiro[3.5]nonan-2-ylmethanol) provides an orthogonal exit vector compared to the nitrogen atom, allowing for deep probing of binding pockets that planar rings simply cannot access[1].

  • Lipophilic Modulation : Unlike the smaller azaspiro[3.3]heptane which often decreases lipophilicity, the 7-azaspiro[3.5]nonane core offers a larger, more lipophilic scaffold that is highly advantageous for targets requiring a bulkier substituent to achieve optimal binding affinity[3].

Comparative Scaffold Analysis

To objectively evaluate the utility of the 7-azaspiro[3.5]nonane core, we must benchmark it against both the traditional piperidine ring and the more compact azaspiro[3.3]heptane scaffold[3].

Property / ScaffoldPiperidineAzaspiro[3.3]heptane7-Azaspiro[3.5]nonane
3D Character (Fsp3) Low (Planar tendency)HighVery High
Lipophilicity (cLogP) BaselineDecreased (up to -1.0 vs Piperidine)Increased (Highly lipophilic)
Metabolic Stability (HLM) Moderate (High CYP liability)ExcellentExcellent (Sterically shielded)
Spatial Bulk SmallCompactExtended / Bulky
Primary Application Legacy core motifPolar bioisosteric replacementLipophilic pocket filling / Linkers

Application Spotlight: 7-Azaspiro[3.5]nonan-2-ylmethanol

The specific building block 7-Azaspiro[3.5]nonan-2-ylmethanol (CAS: 2306273-13-0) is particularly valuable due to its bifunctional nature. The secondary amine at the 7-position allows for standard amide coupling or reductive amination, while the primary alcohol at the 2-position serves as a versatile handle for etherification, esterification, or conversion to a leaving group.

PROTACs and Linkerology : This molecule is increasingly utilized in the synthesis of rigidified PROTAC linkers[4]. The extended spirocyclic core provides the necessary distance and rigidity to prevent the intramolecular collapse of the degrader. For example, activating the primary alcohol to a tosylate creates an excellent leaving group for subsequent nucleophilic substitution, a strategy successfully employed in the development of targeted IRAK-4 degraders[5].

Experimental Methodology: Bioisosteric Replacement & Stability Profiling

To validate the superiority of a 7-azaspiro[3.5]nonane derivative over a piperidine parent compound, a self-validating workflow must be established. Below is a standardized protocol for synthesizing the test compound and evaluating its metabolic stability.

Phase 1: Synthesis of the Spirocyclic Derivative

Objective: Couple 7-azaspiro[3.5]nonan-2-ylmethanol to a target pharmacophore and activate the hydroxyl group. Causality of Reagents: The use of DIPEA ensures the complete liberation of the secondary amine from its hydrochloride salt, preventing competitive inhibition during electrophilic coupling. Activating the alcohol to a tosylate prepares the molecule for complex linker integration[5].

  • Amine Functionalization : Dissolve 7-azaspiro[3.5]nonan-2-ylmethanol hydrochloride in anhydrous dichloromethane (DCM). Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free base.

  • Coupling : Introduce the electrophilic pharmacophore fragment (e.g., an aryl chloride or activated carboxylic acid) and stir at 25 °C for 12 hours under an inert atmosphere.

  • Hydroxyl Activation : To extend the molecule for PROTAC synthesis, convert the 2-ylmethanol group to a tosylate. Add p-toluenesulfonyl chloride (1.1 eq) and sodium carbonate in a THF/water mixture at 0 °C, then warm to 25 °C for 12 hours[5].

  • Purification : Isolate the product via flash chromatography (silica gel, EtOAc/Hexanes gradient) and confirm the structure via 1H/13C NMR and LC-MS.

Phase 2: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic clearance rate (CLint) to prove the "Escape from Flatland" hypothesis. Self-Validating Design: This assay runs the novel 7-azaspiro[3.5]nonane derivative in parallel with its parent piperidine analog (negative control for stability) and verapamil (positive control for high clearance). An internal standard (tolbutamide) normalizes LC-MS/MS ionization variance.

  • Incubation Preparation : Prepare a 1 µM solution of the spirocyclic test compound, the piperidine control, and verapamil in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition : Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation : Initiate the oxidative metabolism by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing the tolbutamide internal standard.

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

  • Data Interpretation : Calculate the half-life (t1/2) and intrinsic clearance (CLint). A successful bioisosteric replacement will demonstrate a statistically significant reduction in CLint compared to the piperidine analog.

Workflow Visualization

G Start Planar Hit Compound (Piperidine Core) Design Bioisosteric Design (7-Azaspiro[3.5]nonan-2-ylmethanol) Start->Design Escape Flatland Synth Chemical Synthesis & Vector Functionalization Design->Synth -CH2OH Exit Vector Assay In Vitro HLM Assay (Metabolic Stability) Synth->Assay Compound Library Decision ADME Profiling & Data Analysis Assay->Decision LC-MS/MS Data Decision->Design Iterative Refinement Lead Optimized Lead (Enhanced Fsp3 & Stability) Decision->Lead Lower CLint

Workflow for bioisosteric replacement using 7-azaspiro[3.5]nonane scaffolds.

References[3] A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5CwkY0ZGqtPjAsO4oX3ByAF8lvJEBqLuI-dnuP2lNxLQSX33KVi8vYd2OMqh_jp_zrvHl7pFojedN6Hneh8uUymyXy70D1CDLiLlrxZNl_ZQfNknWZyDHtyw-UwBETA614wnhTOCS7vVZ6HjzoSGA_zun2nUK5QiJhXGWOmOAywUt-tdosNzBWexlfbhxzb12_QLCkby5caaN-sX31-IlAYVBu_z3aYMN-1lPUYfY57QaXW2WFVfBLko=][1] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZYSQHdMIu6bGG-da6wfisPdHTygEa-9GO0ZnyH_3WE8dssyHi8Fe9Oll2k9pPFOAkY8y4X7MMAmI8uHsm7nRXKmTL12mnHAosmPHhebgPQT5RuH8KpCc9w6Ng8KuL0TN3J8qBY6wnKCM_yClf-lNpQiCGnEjGsDPm][2] oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaOZlTkjA4F7axxAQXtQhkvEwvtA-A0e8tyR9Br7WVKEk0_-yM5KbjG1XvZWOMCZVm8Ij1q5u6vNGOJT1fD2rb9BvE4yPRCLcdKXHx9z84m3T5lAit7BFdPEzBcJB1JiNYmFW0wH-fWBYqOsWqGWeF6EkmHbkWOmTnP-w=][5] WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHqaVB0v3369DbihAzdFJwzmCLLZBxXN_TVSAKx3Sxk5OCz30ar4PjDAmTNqpA_fQilcUDVyea6FJ4J2LXfvLED1vPLMzUbXYpnrW0nAgpnki8sf7I8BqLojEYuvAHz8x-wNKi1OLaKQmPblsDCQ==][4] 7-Azaspiro[3.5]nonane-piperidine-Boc | PROTAC Linker - MedchemExpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn4qI_7BXZC4HcXFh0KGIk0mzDQTh46a3m51z0oO5JkpUB_yRlLFq_S_CyZbz_xbu-YgEvJycDc-myDym7nvSwnbeYbS6YUhWrbV1GGCUIeUWNWMpeU3W5uwo-286KbIH8r9xlSA5dZxqnC9WUTYfIW_MC9TWGtRapRzsWbpx4HleQhg==]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 7-Azaspiro[3.5]nonan-2-ylmethanol Hydrochloride

[1]

Part 1: Executive Summary & Core Directive

7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride is a specialized bicyclic amine building block used in drug discovery.[1] Due to its nitrogenous nature and hydrochloride salt form, it presents specific environmental risks if mishandled.[1]

The Golden Rule: Under NO circumstances should this compound, or solutions containing it, be disposed of via sanitary sewer systems (sink drains).[1] The only acceptable disposal route is high-temperature incineration through a licensed hazardous waste contractor.[1]

Immediate Action Plan
Parameter Directive
Primary Hazard Skin/Eye/Respiratory Irritant (H315, H319, H335).[1]
Disposal Method Incineration (Fuel Blending or Direct Burn).[1]
Segregation Segregate from oxidizers and strong bases.[1]
Container Polyethylene (HDPE) or Glass; keep tightly closed.[1]

Part 2: Technical Safety Profile (Risk Assessment)

Before initiating disposal, verify the compound identity and risks.[1] This data drives the downstream decision logic.[1]

Chemical Identification
  • Chemical Name: 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride[1]

  • CAS Number: 2306273-13-0 (Note: CAS may vary by vendor for specific salt forms; verify SDS).[1]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    HCl[1]
  • Physical State: White to off-white solid powder.[1]

  • Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar organics (e.g., hexane).[1]

GHS Hazard Classification

This compound is classified as an Irritant under GHS standards.[1]

Hazard CodeDescriptionMechanism of Action
H315 Causes skin irritationAcidic nature of HCl salt disrupts dermal barrier.[1]
H319 Causes serious eye irritationDirect chemical abrasion to corneal epithelium.[1]
H335 May cause respiratory irritationInhalation of dust triggers mucosal inflammation.[1]

PPE Requirements:

  • Respiratory: N95 particulate respirator (minimum) or fume hood operation.[1]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).[1]

Part 3: Disposal Workflow & Protocols

This section details the operational steps for disposing of the pure solid, liquid solutions, and contaminated containers.

Decision Logic Tree (Visualization)

The following diagram outlines the critical decision points for waste segregation.

DisposalWorkflowStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidPure CompoundLiquidLiquid Waste(Mother Liquor/Rinsate)StateCheck->LiquidReaction MixEmptyEmpty ContainerStateCheck->EmptyResidueSolidBinSolid Hazardous Waste Bin(Label: Toxic/Irritant)Solid->SolidBinLiquidSegSegregate by Solvent Type(Halogenated vs. Non-Halogenated)Liquid->LiquidSegRinseTriple Rinse Procedure(Solvent: Water or Methanol)Empty->RinseIncinerationFINAL DISPOSAL:High-Temp IncinerationSolidBin->IncinerationAqWasteAqueous Waste Carboy(pH Adjusted 5-9)LiquidSeg->AqWasteWater BasedOrgWasteOrganic Solvent CarboyLiquidSeg->OrgWasteOrganic SolventAqWaste->IncinerationOrgWaste->IncinerationRinse->LiquidRinsateDefaceDeface Label & RecycleRinse->Deface

Figure 1: Waste segregation decision matrix ensuring zero-discharge compliance.

Protocol A: Solid Waste Disposal

Applicability: Expired pure substance, spill cleanup materials, or failed reaction solids.[1]

  • Containment: Transfer the solid into a wide-mouth HDPE jar or leave it in the original vial if small (<20 mL).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "7-Azaspiro[3.5]nonan-2-ylmethanol HCl (95%+)".[1]

    • Hazards: Check "Irritant" and "Toxic".[1]

  • Storage: Place in the "Solid Hazardous Waste" satellite accumulation area.[1]

  • Disposal: Hand over to EHS for incineration .[1] The HCl salt releases HCl gas upon combustion; commercial incinerators are equipped with scrubbers to handle this.[1]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.[1]

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., permanganates, peroxides) which could react with the amine.[1]

  • Solvent Segregation:

    • Aqueous Solutions: Collect in the "Aqueous Toxic" carboy.[1] Ensure pH is between 5 and 9 to prevent container degradation, though the amine salt is stable.[1]

    • Organic Solutions: Collect in "Organic Solvents" carboy (Halogenated or Non-Halogenated depending on the co-solvent).[1]

  • Labeling: List "7-Azaspiro[3.5]nonan-2-ylmethanol HCl" as a trace contaminant (<1% usually) on the carboy tag.[1]

Protocol C: Empty Container Management (Triple Rinse)

Applicability: Glass vials or plastic bottles that held the pure substance.[1]

  • Rinse 1: Add solvent (Water or Methanol) to 10% of container volume.[1] Cap and shake vigorously for 10 seconds. Decant into Liquid Waste .

  • Rinse 2: Repeat. Decant into Liquid Waste .

  • Rinse 3: Repeat. Decant into Liquid Waste .

  • Final Step: Deface the original label using a marker or scraper.[1] If the container is glass, place it in the "Glass Recycling" or "Sharps" bin.[1] If plastic, dispose of as regular trash (verify local municipal rules).[1]

Part 4: Emergency Procedures

Spills During Disposal

If the powder is spilled during transfer:

  • Isolate: Evacuate the immediate 10-foot radius.[1]

  • PPE: Don double nitrile gloves and N95 mask.[1]

  • Neutralize/Clean:

    • Do NOT dry sweep (creates dust).[1]

    • Cover with wet paper towels (water-dampened) to solubilize and trap the dust.[1]

    • Scoop the wet towels into a hazardous waste bag.[1]

    • Wipe the surface with a dilute soap solution.[1]

Exposure Response[1]
  • Skin Contact: Wash with soap and water for 15 minutes.[1] The HCl salt is acidic; immediate rinsing prevents chemical burns.[1]

  • Eye Contact: Flush with water for 15 minutes.[1] Seek medical attention immediately.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: 7-Azaspiro[3.5]nonane derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • US EPA. (2024). Hazardous Waste Management for Academic Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.